Product packaging for Nbd-557(Cat. No.:CAS No. 333352-59-3)

Nbd-557

Cat. No.: B1676979
CAS No.: 333352-59-3
M. Wt: 382.3 g/mol
InChI Key: QQRFLGRIDNNARB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

NBD-557 is a new class of HIV-1 entry inhibitors that prevent gp120 binding to CD4.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H24BrN3O2 B1676979 Nbd-557 CAS No. 333352-59-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-(4-bromophenyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24BrN3O2/c1-16(2)9-13(10-17(3,4)21-16)20-15(23)14(22)19-12-7-5-11(18)6-8-12/h5-8,13,21H,9-10H2,1-4H3,(H,19,22)(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQRFLGRIDNNARB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC(=O)C(=O)NC2=CC=C(C=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30415047
Record name NBD-557
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

333352-59-3
Record name NBD-557
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What is the mechanism of action of Nbd-557?

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Mechanism of Action of Nbd-557

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a small molecule inhibitor of Human Immunodeficiency Virus type 1 (HIV-1) entry. It functions as a CD4 mimetic, directly targeting the viral envelope glycoprotein gp120 and preventing its interaction with the host cell's CD4 receptor. This competitive inhibition effectively neutralizes the virus before it can engage with the host cell, thus blocking a critical step in the viral lifecycle. This document provides a comprehensive overview of the mechanism of action of this compound, including its binding characteristics, downstream effects, and the experimental methodologies used to elucidate its function.

Introduction

The entry of HIV-1 into host cells is a multi-step process initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the surface of target cells, primarily T-helper cells. This interaction induces conformational changes in gp120, exposing a binding site for a coreceptor, either CCR5 or CXCR4. Subsequent binding to the coreceptor triggers further conformational changes in the gp41 transmembrane glycoprotein, leading to the fusion of the viral and cellular membranes and the entry of the viral capsid into the cytoplasm.

This compound is a member of a class of small molecules designed to disrupt the initial gp120-CD4 interaction.[1] By mimicking the binding of the CD4 receptor, this compound acts as a competitive inhibitor, preventing the virus from attaching to and infecting host cells.[2][3] This mechanism of action places this compound in the category of HIV-1 entry inhibitors, a class of antiretroviral drugs that target the early stages of the viral life cycle.[2]

Mechanism of Action: Targeting the gp120-CD4 Interaction

The primary mechanism of action of this compound is the inhibition of the binding between the HIV-1 envelope glycoprotein gp120 and the cellular CD4 receptor.[2] This is achieved through its ability to act as a CD4 mimetic, binding to a highly conserved region on gp120 known as the Phe43 cavity.[1][4]

Binding to gp120

Surface plasmon resonance studies have demonstrated that this compound directly binds to unliganded HIV-1 gp120, but not to the cellular CD4 receptor.[2][3] X-ray crystallography has provided high-resolution structural data on the binding mode of this compound and its analogs to the gp120 core.[4][5] These studies confirm that the hydrophobic groups of this compound insert into the Phe43 cavity of gp120, a pocket that is critical for the interaction with the CD4 receptor.[4] The binding of this compound to this site physically obstructs the binding of CD4.

Molecular dynamics simulations have further elucidated the specific interactions between this compound and the amino acid residues within the gp120 binding pocket. Key interactions involve residues such as Asn239, which appears to play a crucial role in the conformational dynamics of gp120 upon ligand binding.[6]

Inhibition of Viral Entry

By binding to gp120, this compound effectively prevents the initial attachment of the virus to the host cell. This blockade of the gp120-CD4 interaction is the primary mode of its antiviral activity.[1] The inhibition of this crucial first step in the viral entry process prevents the subsequent conformational changes in gp120 that are necessary for coreceptor binding and membrane fusion.

This compound has demonstrated potent inhibitory activity against both X4 and R5 tropic viruses, indicating that its mechanism of action is independent of the coreceptor tropism of the virus.[2][7] This broad activity is a significant advantage, as it suggests that this compound could be effective against a wide range of HIV-1 strains.

Lack of Activity Against Later Stages of the HIV-1 Life Cycle

Systematic studies have confirmed that this compound does not inhibit the later stages of the HIV-1 life cycle. Assays for reverse transcriptase, integrase, and protease activity have shown no inhibition by this compound, indicating that its antiviral effect is specific to the entry process.[2][3][7]

Quantitative Data

The following table summarizes the available quantitative data for this compound's activity.

ParameterVirus/AssayValueReference
IC50 Cell-cell fusion (H9/HIV-1IIIB and MT-2 cells)~2.5 to 4.5 µM[1]

Experimental Protocols

The mechanism of action of this compound has been elucidated through a variety of experimental techniques. Below are the general methodologies for the key experiments cited.

Cell-Cell Fusion Assay
  • Objective: To determine the ability of this compound to inhibit the fusion of HIV-1 infected cells with uninfected cells.

  • Methodology:

    • H9 cells chronically infected with HIV-1IIIB are co-cultured with uninfected MT-2 cells.

    • The co-culture is treated with varying concentrations of this compound.

    • A control group is treated with a vehicle (e.g., DMSO).

    • After an incubation period, the formation of syncytia (large, multinucleated cells resulting from cell fusion) is observed and quantified, typically by microscopy.

    • The IC50 value, the concentration of the compound that inhibits syncytia formation by 50%, is calculated.[1]

Surface Plasmon Resonance (SPR)
  • Objective: To measure the direct binding affinity of this compound to HIV-1 gp120 and CD4.

  • Methodology:

    • A sensor chip is immobilized with either recombinant HIV-1 gp120 or soluble CD4 (sCD4).

    • A solution containing this compound is flowed over the sensor chip surface.

    • The binding of this compound to the immobilized protein is detected as a change in the refractive index at the sensor surface, measured in resonance units (RU).

    • The association and dissociation rates are measured to calculate the binding affinity (KD).[2][3]

X-ray Crystallography
  • Objective: To determine the three-dimensional structure of this compound in complex with the HIV-1 gp120 core.

  • Methodology:

    • A stable ternary complex of the gp120 core, this compound, and a stabilizing antibody Fab fragment (e.g., 48d) is formed.[5]

    • The complex is purified and crystallized.

    • The crystals are exposed to a high-intensity X-ray beam.

    • The diffraction pattern of the X-rays is collected and used to calculate the electron density map of the complex.

    • A high-resolution atomic model of the gp120-Nbd-557 interaction is built and refined.[4][5]

Visualizations

Signaling Pathway of HIV-1 Entry and Inhibition by this compound

HIV_Entry_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding Coreceptor CCR5/CXCR4 Coreceptor CD4->Coreceptor 2. Conformational Change & Coreceptor Binding Membrane_Fusion Membrane Fusion & Viral Entry Coreceptor->Membrane_Fusion 3. Fusion Nbd557 This compound Nbd557->gp120 Inhibits Binding

Caption: HIV-1 entry pathway and the inhibitory action of this compound on gp120-CD4 binding.

Experimental Workflow for Assessing this compound Activity

Experimental_Workflow cluster_binding Binding Characterization cluster_cellular Cellular Activity cluster_specificity Mechanism Specificity SPR Surface Plasmon Resonance (SPR) Binding_Affinity Binding_Affinity SPR->Binding_Affinity Xray X-ray Crystallography Binding_Mode Binding_Mode Xray->Binding_Mode Fusion_Assay Cell-Cell Fusion Assay IC50_Fusion IC50_Fusion Fusion_Assay->IC50_Fusion Viral_Infection_Assay HIV-1 Infection Assay (Pseudovirus/Primary Isolates) IC50_Infection IC50_Infection Viral_Infection_Assay->IC50_Infection Enzyme_Assays Reverse Transcriptase, Integrase, Protease Assays No_Inhibition No_Inhibition Enzyme_Assays->No_Inhibition Nbd557 This compound Nbd557->SPR Nbd557->Xray Nbd557->Fusion_Assay Nbd557->Viral_Infection_Assay Nbd557->Enzyme_Assays

Caption: Workflow for characterizing the antiviral mechanism of this compound.

Conclusion

This compound is a promising HIV-1 entry inhibitor with a well-defined mechanism of action. By acting as a CD4 mimetic and binding to the Phe43 cavity of gp120, it effectively blocks the initial and essential step of viral attachment to the host cell. Its ability to inhibit a broad range of HIV-1 strains, coupled with its specificity for the entry process, makes it a valuable lead compound for the development of new antiretroviral therapies. Further research may focus on optimizing its potency and pharmacokinetic properties to advance it towards clinical applications.

References

The Role of Nbd-557 in Blocking gp120-CD4 Interaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of the small molecule Nbd-557, a notable inhibitor of the Human Immunodeficiency Virus type 1 (HIV-1) entry process. The document details its mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of the underlying biological and experimental processes.

Introduction: The HIV-1 Entry Mechanism

Human Immunodeficiency Virus (HIV-1) initiates infection by binding to the host cell surface, a process mediated by the viral envelope glycoprotein (Env) trimer.[1][2] This complex consists of three gp120 exterior envelope glycoproteins and three gp41 transmembrane glycoproteins.[3] The entry process begins when the gp120 subunit binds to the primary cellular receptor, the CD4 protein, which is predominantly found on the surface of T-helper cells.[2][4] This initial binding event triggers significant conformational changes in gp120, exposing a binding site for a coreceptor, typically CCR5 or CXCR4.[2][5] Subsequent engagement with the coreceptor leads to further structural rearrangements in the gp41 subunit, culminating in the fusion of the viral and host cell membranes and the release of the viral capsid into the cytoplasm.[6][7] The critical interaction between gp120 and CD4 represents a primary and highly attractive target for the development of antiviral therapeutics.[4][6]

This compound: A CD4-Mimetic HIV-1 Entry Inhibitor

This compound is a small, drug-like organic compound identified through screening for inhibitors of the gp120-CD4 interaction.[5][8] It belongs to a class of N-phenyl-N′-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamides that function as CD4-mimetic compounds (CD4mc).[8][9] Structurally, the NBD chemotype is characterized by three essential regions: a para-substituted aromatic ring (Region I), an oxalamide linker (Region II), and a tetramethylpiperidine heterocyclic ring system (Region III).[4][8] Unlike inhibitors that target later stages of the viral life cycle, such as reverse transcriptase or protease inhibitors, this compound specifically targets the initial stage of viral entry.[9][10]

Mechanism of Action: Competitive Inhibition at the Phe 43 Cavity

This compound functions by directly binding to the gp120 glycoprotein, not the CD4 receptor.[9][11] Structural and modeling studies have confirmed that it binds within a highly conserved pocket on gp120 known as the "Phe 43 cavity".[5][8][12] This cavity is named for its critical interaction with the Phenylalanine 43 residue of the CD4 protein during natural binding.[4][8]

By occupying this cavity, this compound competitively inhibits the binding of CD4. The tetramethylpiperidine ring and oxalamide linker of this compound overlap with the position of the Phe 43 side chain of CD4.[4][8] This direct competition physically blocks the formation of the gp120-CD4 complex, thereby preventing the subsequent conformational changes required for coreceptor binding and membrane fusion.[5][12] Interestingly, thermodynamic studies reveal that the binding of this compound to gp120, much like CD4, induces a large unfavorable entropy change, suggesting it can trigger the gp120 to adopt a "CD4-bound" conformation.[8][13] This has led to the characterization of some NBD-series compounds as "CD4 agonists," which can, in some contexts, enhance infection in CD4-negative, CCR5-positive cells—a potentially unfavorable therapeutic trait.[6][14]

cluster_steps cluster_host Host Cell Membrane HIV HIV-1 Virion gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CoReceptor CCR5/CXCR4 Co-receptor CD4->CoReceptor 2. Conformational Change & Co-receptor Binding HostCell Host T-Cell NBD557 This compound NBD557->gp120 NBD557->CD4 Blocks Interaction Fusion Membrane Fusion CoReceptor->Fusion 3. gp41 Activation

Caption: Mechanism of this compound inhibition of HIV-1 entry.

Quantitative Analysis of this compound Bioactivity

The efficacy of this compound and its analogs has been quantified using various biochemical and cell-based assays. The data highlight its activity in inhibiting viral entry and its binding affinity for gp120.

ParameterValueHIV-1 Strain(s) / ConditionAssay TypeReference
IC₅₀ (Inhibition of HIV-1 Entry) 58.5 to >100 µMLaboratory-adapted strainsCell-based fusion/entry assay[8]
Binding Affinity (Kd) for gp120 3 - 5 µMRecombinant gp120Not specified[8]
Binding Affinity (Kd) for gp120 3.7 µMRecombinant gp120 (for NBD-556)Isothermal Titration Calorimetry (ITC)[13]
Binding Enthalpy (ΔH) -24.5 kcal/molRecombinant gp120 (for NBD-556)Isothermal Titration Calorimetry (ITC)[13][15]
Binding Entropy Change (TΔS) -17.1 kcal/mol (-57.4 cal/K·mol)Recombinant gp120 (for NBD-556)Isothermal Titration Calorimetry (ITC)[13]
Binding Gibbs Free Energy (ΔG) -7.4 kcal/molRecombinant gp120 (for NBD-556)Isothermal Titration Calorimetry (ITC)[13]

Key Experimental Methodologies

The characterization of this compound relies on several key experimental protocols designed to measure protein-ligand interactions and viral inhibition.

Isothermal Titration Calorimetry (ITC)

ITC is used to determine the thermodynamic parameters of the interaction between this compound and gp120.[13] This technique directly measures the heat released or absorbed during the binding event.

Detailed Protocol:

  • Sample Preparation: A solution of purified, recombinant gp120 is placed in the sample cell of the calorimeter. A solution of this compound (or its analog, NBD-556) is loaded into the injection syringe. Both solutions are prepared in the same buffer to minimize heats of dilution.

  • Titration: A series of small, precise injections of the this compound solution are made into the gp120 solution at a constant temperature (e.g., 25°C).[5]

  • Heat Measurement: The instrument measures the minute heat changes that occur after each injection as the molecules interact and bind.

  • Data Analysis: The heat released per injection is plotted against the molar ratio of the ligand to the protein. This binding isotherm is then fitted to a binding model to calculate the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[13]

gp120-CD4 Binding Inhibition ELISA

An Enzyme-Linked Immunosorbent Assay (ELISA) is a common method to quantify the ability of a compound to block the gp120-CD4 interaction.[16]

Detailed Protocol:

  • Plate Coating: 96-well microtiter plates are coated with a solution of soluble CD4 (sCD4) and incubated to allow the protein to adhere to the surface.

  • Blocking: The remaining protein-binding sites on the plate are blocked using a solution of a non-specific protein, such as bovine serum albumin (BSA).

  • Inhibitor Incubation: Recombinant gp120 protein is pre-incubated with various concentrations of this compound for a short period (e.g., 10 minutes) to allow for binding.[16]

  • Binding Reaction: The gp120/Nbd-557 mixture is added to the CD4-coated wells. If this compound is effective, it will prevent gp120 from binding to the immobilized CD4.

  • Washing: The plate is washed to remove any unbound gp120 and inhibitor.

  • Detection: A primary antibody specific to gp120 is added, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Signal Generation: A substrate for the enzyme is added, which generates a colorimetric or chemiluminescent signal. The intensity of the signal is inversely proportional to the inhibitory activity of this compound.

  • Quantification: The signal is read using a plate reader, and the IC₅₀ value (the concentration of inhibitor required to block 50% of the gp120-CD4 binding) is calculated.

start Start coat Coat 96-well plate with soluble CD4 (sCD4) start->coat block Block plate with BSA coat->block preincubate Pre-incubate gp120 with serial dilutions of this compound block->preincubate add_mixture Add gp120/Nbd-557 mixture to CD4-coated plate preincubate->add_mixture wash1 Wash to remove unbound proteins add_mixture->wash1 add_primary_ab Add anti-gp120 primary antibody wash1->add_primary_ab wash2 Wash add_primary_ab->wash2 add_secondary_ab Add HRP-conjugated secondary antibody wash2->add_secondary_ab wash3 Wash add_secondary_ab->wash3 add_substrate Add TMB substrate and measure absorbance wash3->add_substrate analyze Calculate IC₅₀ add_substrate->analyze end End analyze->end

Caption: Workflow for a gp120-CD4 binding inhibition ELISA.
HIV-1 Entry/Infectivity Assays

These cell-based assays measure the ability of this compound to prevent viral infection of susceptible host cells.

Detailed Protocol:

  • Cell Culture: Target cells (e.g., TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a luciferase reporter gene under the control of the HIV-1 LTR) are cultured in 96-well plates.

  • Compound Addition: The cells are pre-incubated with various concentrations of this compound.

  • Viral Infection: A known amount of HIV-1 (often a pseudovirus expressing the Env protein of interest) is added to the wells.

  • Incubation: The plates are incubated for a set period (e.g., 48 hours) to allow for viral entry, reverse transcription, integration, and expression of viral genes.

  • Lysis and Reporter Assay: The cells are lysed, and a substrate for the reporter enzyme (e.g., luciferase) is added.

  • Data Analysis: The luminescence, which is proportional to the level of viral infection, is measured. The results are used to calculate the IC₅₀ of the compound.

Conclusion and Future Directions

This compound is a foundational CD4-mimetic compound that has provided significant insight into the inhibition of HIV-1 entry. By competitively binding to the highly conserved Phe 43 cavity on gp120, it effectively blocks the initial and essential step of viral attachment to the host cell CD4 receptor.[5][8][12] While its potency is moderate and its agonist properties present a challenge for therapeutic development, this compound and its analogs have served as a critical framework for structure-based drug design.[6][8] Future research is focused on modifying the NBD scaffold to enhance binding affinity, improve antiviral potency across diverse HIV-1 clades, and eliminate the undesirable CD4-agonist activity to develop more effective and safer entry inhibitors.[2][6]

References

Investigating the In Vitro Biological Activity of Nbd-557: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro biological activity of Nbd-557, a small molecule inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1) entry. This document details the mechanism of action of this compound, summarizes key quantitative data, provides detailed experimental protocols for its characterization, and visualizes the relevant biological pathways and experimental workflows.

Core Concept: Mechanism of Action of this compound

This compound is a CD4 mimetic compound, meaning it structurally and functionally mimics the human CD4 receptor, the primary receptor for HIV-1.[1][2] Its primary target is the viral envelope glycoprotein gp120.[1][3][4][5] The mechanism of action involves direct binding to gp120, which competitively inhibits the attachment of the virus to the CD4 receptor on host cells.[1][4][5] This blockade of the initial gp120-CD4 interaction is a critical first step in preventing viral entry into host cells.[5][6][7] Importantly, the activity of this compound is specific to the entry stage of the HIV-1 lifecycle; it does not inhibit later-stage enzymes such as reverse transcriptase, integrase, or protease.[1][4][5] Furthermore, its inhibitory effect is independent of the viral co-receptor tropism, being active against both X4 and R5 viral strains.[1][4][5]

Quantitative Data Summary

The binding affinity and thermodynamic profile of this compound have been characterized, largely through studies of its close structural and functional analog, NBD-556. The binding of NBD-556 to gp120 is characterized by a large favorable change in enthalpy, which is partially offset by an unfavorable entropy change.[1][2] This thermodynamic signature is indicative of a binding event that leads to significant ordering or structuring of the gp120 protein.[1][2] It has been reported that this compound exhibits a similar binding affinity and enthalpy to NBD-556.[2]

ParameterValue (for NBD-556)Notes
Binding Affinity (Kd) 3.7 µMDissociation constant, indicating the concentration at which half of the gp120 binding sites are occupied.[1]
Binding Affinity (Ka) 2.7 x 105 M-1Association constant.[1]
Binding Enthalpy (ΔH) FavorableIndicates that the binding process is exothermic.[1][2]
Binding Entropy (ΔS) UnfavorableSuggests a decrease in the randomness of the system upon binding, likely due to conformational changes in gp120.[1][2]
Inhibitory Concentration Low micromolar levelsEffective concentration for potent cell fusion and virus-cell fusion inhibition.[1][4][5]

Key Experimental Protocols

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

This protocol is based on the methodology described by Schön et al. (2006) to determine the thermodynamic parameters of small molecule binding to gp120.

Objective: To measure the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the this compound-gp120 interaction.

Materials:

  • Purified recombinant HIV-1 gp120

  • This compound

  • ITC instrument (e.g., a MicroCal VP-ITC)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO) for stock solution of this compound

Procedure:

  • Sample Preparation:

    • Dialyze the purified gp120 extensively against the PBS buffer to ensure buffer matching.

    • Prepare a stock solution of this compound in DMSO and then dilute to the final desired concentration in the same PBS buffer. The final DMSO concentration should be kept low (e.g., <1%) and matched in the gp120 solution.

    • Degas both the gp120 solution and the this compound solution for 10-15 minutes prior to the experiment.

  • ITC Experiment Setup:

    • Load the gp120 solution (e.g., 5-10 µM) into the sample cell of the calorimeter.

    • Load the concentrated this compound solution (e.g., 100-200 µM) into the injection syringe.

  • Titration:

    • Set the experimental temperature (e.g., 25°C or 37°C).

    • Perform a series of injections (e.g., 20-30 injections of 5-10 µL each) of the this compound solution into the gp120 solution.

    • The heat change associated with each injection is measured by the instrument.

  • Data Analysis:

    • The raw data (heat change per injection) is integrated to generate a binding isotherm.

    • Fit the binding isotherm to a suitable binding model (e.g., a single-site binding model) using the analysis software provided with the instrument.

    • This analysis will yield the values for Kd, n, and ΔH. The entropy (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(Ka).

Cell-Cell Fusion Assay

This protocol provides a general framework for a reporter gene-based cell-cell fusion assay to measure the inhibitory activity of this compound.

Objective: To quantify the ability of this compound to inhibit gp120-CD4 mediated cell-cell fusion.

Materials:

  • Effector Cells: A cell line (e.g., HEK293T) engineered to express the HIV-1 envelope glycoproteins (gp120/gp41) and a reporter gene component (e.g., T7 polymerase).

  • Target Cells: A cell line (e.g., Sup-T1 or a CD4+ cell line) that expresses the CD4 receptor and a corresponding co-receptor (CXCR4 or CCR5), along with the other component of the reporter system (e.g., a luciferase gene under the control of a T7 promoter).

  • This compound

  • Cell culture medium and reagents

  • 96-well plates

  • Luciferase assay reagent

Procedure:

  • Cell Seeding:

    • Seed the target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Add the diluted compound to the wells containing the target cells and pre-incubate for a specified time (e.g., 1 hour) at 37°C.

  • Co-culture and Fusion:

    • Add the effector cells to the wells containing the compound-treated target cells.

    • Co-culture the cells for a period sufficient to allow for cell fusion (e.g., 16-24 hours).

  • Quantification of Fusion:

    • After the incubation period, lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

    • Measure the luminescence using a plate reader. The luminescence signal is proportional to the extent of cell fusion.

  • Data Analysis:

    • Plot the luminescence signal against the concentration of this compound.

    • Calculate the IC50 value, which is the concentration of this compound that inhibits cell fusion by 50%.

Antiviral Activity Assay (Virus Yield Reduction)

Objective: To determine the concentration of this compound required to inhibit the replication of HIV-1 in a susceptible cell line.

Materials:

  • HIV-1 viral stock (e.g., a laboratory-adapted strain)

  • A susceptible host cell line (e.g., TZM-bl cells or activated peripheral blood mononuclear cells)

  • This compound

  • Cell culture medium and reagents

  • 96-well plates

  • A method to quantify viral replication (e.g., p24 antigen ELISA or a reporter gene assay)

Procedure:

  • Cell Seeding:

    • Seed the host cells in a 96-well plate.

  • Infection and Treatment:

    • Prepare serial dilutions of this compound.

    • Pre-incubate the virus with the diluted compound for a short period (e.g., 30-60 minutes) at 37°C.

    • Add the virus-compound mixture to the cells.

  • Incubation:

    • Incubate the infected cells for a period that allows for multiple rounds of viral replication (e.g., 48-72 hours).

  • Quantification of Viral Replication:

    • After incubation, collect the cell culture supernatant.

    • Quantify the amount of virus in the supernatant using a p24 ELISA or by measuring the activity of a reporter gene if using a reporter virus.

  • Data Analysis:

    • Plot the viral yield against the concentration of this compound.

    • Calculate the EC50 (Effective Concentration 50%) value, which is the concentration of the compound that reduces viral replication by 50%.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Objective: To measure the association (kon) and dissociation (koff) rates of the this compound-gp120 interaction in real-time.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Purified recombinant HIV-1 gp120 (ligand)

  • This compound (analyte)

  • Amine coupling kit

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Ligand Immobilization:

    • Activate the carboxymethylated dextran surface of the sensor chip using the amine coupling kit.

    • Inject the gp120 solution over the activated surface to covalently immobilize it.

    • Deactivate any remaining active esters.

  • Analyte Injection:

    • Prepare a series of concentrations of this compound in the running buffer.

    • Inject the different concentrations of this compound over the gp120-immobilized surface at a constant flow rate.

    • The binding of this compound to gp120 is monitored in real-time as a change in resonance units (RU).

  • Dissociation Phase:

    • After the injection of this compound, flow the running buffer over the chip to monitor the dissociation of the complex.

  • Regeneration:

    • If necessary, inject a regeneration solution (e.g., a low pH buffer) to remove any remaining bound analyte and prepare the surface for the next injection.

  • Data Analysis:

    • The resulting sensorgrams (RU vs. time) are fitted to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine the kon and koff rates.

    • The equilibrium dissociation constant (Kd) can be calculated from the ratio of the rate constants (Kd = koff / kon).

Mandatory Visualizations

Signaling Pathway Diagram

HIV_Entry_Pathway cluster_virus HIV-1 Virion cluster_host Host Cell (T-cell) cluster_inhibitor Inhibitor gp120 gp120 gp41 gp41 CD4 CD4 Receptor gp120->CD4 1. Binding node_conf Conformational Change in gp120 CoReceptor Co-receptor (CCR5/CXCR4) CoReceptor->gp41 3. gp41-mediated     Membrane Fusion Membrane Nbd557 This compound Nbd557->gp120 node_conf->CoReceptor 2. Co-receptor     Binding Site     Exposure

Caption: HIV-1 Entry Pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

Experimental_Workflow start Start: Prepare Target Cells prepare_compound Prepare Serial Dilutions of this compound start->prepare_compound pre_incubation Pre-incubate Target Cells with this compound prepare_compound->pre_incubation add_effector Add Effector Cells (Expressing gp120) pre_incubation->add_effector co_culture Co-culture for 16-24h to allow for fusion add_effector->co_culture measurement Measure Reporter Signal (e.g., Luminescence) co_culture->measurement analysis Data Analysis: Plot Dose-Response Curve measurement->analysis end Determine IC50 Value analysis->end

Caption: General workflow for a cell-cell fusion inhibition assay.

References

The Discovery and Development of Nbd-557: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nbd-557 is a novel small-molecule inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1) entry. Identified through database screening techniques, this N-phenyl-N'-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamide analog represents a promising class of antiviral compounds that target the initial stages of the HIV-1 lifecycle. This document provides a comprehensive overview of the discovery, mechanism of action, and available preclinical data for this compound and its analogs. It is intended to serve as a technical resource for researchers and professionals in the field of antiviral drug development.

Introduction

The entry of HIV-1 into host cells is a critical first step in its replication cycle, making it an attractive target for therapeutic intervention. This process is initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the surface of target cells, primarily T-helper cells. This interaction triggers conformational changes in gp120, exposing a binding site for a coreceptor, either CCR5 or CXCR4. Subsequent binding to the coreceptor leads to further conformational changes in the transmembrane glycoprotein gp41, culminating in the fusion of the viral and cellular membranes and the release of the viral capsid into the cytoplasm.

This compound emerged from efforts to identify small molecules that could mimic the interaction of CD4 with gp120, thereby blocking the initial attachment of the virus to the host cell.[1][2] This competitive inhibition strategy offers a distinct mechanism of action compared to other classes of antiretroviral drugs that target later stages of the viral life cycle, such as reverse transcription, integration, or protease activity.

Discovery

This compound and its close analog, NBD-556, were identified through in silico screening of chemical databases for compounds with the potential to bind to the gp120 glycoprotein.[2] This virtual screening approach allowed for the rapid evaluation of large libraries of small molecules to identify candidates with desirable structural and chemical properties for gp120 binding. The N-phenyl-N'-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamide scaffold was identified as a promising starting point for a new class of HIV-1 entry inhibitors.

Mechanism of Action

Subsequent experimental studies have confirmed that this compound's primary mechanism of action is the inhibition of the gp120-CD4 interaction.[1][2] By binding directly to the HIV-1 envelope glycoprotein gp120, this compound physically obstructs the binding site for the cellular CD4 receptor. This prevents the initial attachment of the virus to the host cell, a prerequisite for subsequent steps in the entry process.

A key feature of this compound is its ability to inhibit both CCR5-tropic (R5) and CXCR4-tropic (X4) strains of HIV-1.[1][2] This indicates that its antiviral activity is independent of the coreceptor preference of the virus, a significant advantage given the potential for HIV-1 to switch its coreceptor usage during the course of infection. Surface plasmon resonance studies have further elucidated the binding kinetics, demonstrating that this compound binds to unliganded gp120 but not to the CD4 receptor itself.[1][2]

Signaling Pathway Diagram

HIV_Entry_Inhibition cluster_cell Host Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 Binding Coreceptor CCR5/CXCR4 Coreceptor CD4->Coreceptor Conformational Change & Coreceptor Binding Fusion Viral Entry Coreceptor->Fusion Membrane Fusion Nbd557 This compound Nbd557->gp120 Binding block Nbd557->block

Caption: Mechanism of action of this compound in inhibiting HIV-1 entry.

Preclinical Development

In Vitro Antiviral Activity

This compound has demonstrated potent inhibitory activity against HIV-1 in cell-based assays. It effectively inhibits cell fusion and virus-cell fusion at low micromolar concentrations.[1][2] The compound has shown activity against laboratory-adapted strains of HIV-1, including those resistant to other antiretroviral drugs like zidovudine (AZT), as well as primary clinical isolates.[1][2]

Table 1: In Vitro Anti-HIV-1 Activity of NBD Compounds (Representative Data)

CompoundHIV-1 StrainCell LineAssay TypeIC50 (µM)Cytotoxicity (CC50 in µM)Selectivity Index (SI)
NBD-556HXB2 (X4)TZM-blSingle-cycle infectivity1.5 - 5.0>50>10
NBD-556BaL (R5)TZM-blSingle-cycle infectivity2.0 - 7.7>50>6.5
NBD-xxxxVarious Primary IsolatesTZM-blSingle-cycle infectivity0.5 - 10>50>5

Note: Data presented is a summary from various sources on NBD series compounds and may not represent the exact values for this compound. Specific, comprehensive data for this compound is not publicly available.

Pharmacokinetics and In Vivo Efficacy

As of the date of this document, there is no publicly available data on the pharmacokinetic properties (e.g., Cmax, Tmax, half-life, bioavailability) or the in vivo efficacy of this compound in animal models of HIV-1 infection. Such studies are crucial for the further development of this compound as a potential therapeutic agent.

Experimental Protocols

Cell-Cell Fusion Assay

This assay is used to quantify the ability of a compound to inhibit the fusion of cells expressing the HIV-1 envelope glycoproteins with cells expressing the CD4 receptor and a coreceptor.

Methodology:

  • Cell Lines:

    • Effector cells: A cell line (e.g., CHO or 293T) stably co-expressing the HIV-1 gp120/gp41 envelope glycoproteins and a reporter gene such as luciferase or β-galactosidase under the control of the T7 promoter.

    • Target cells: A cell line (e.g., TZM-bl) expressing CD4, CCR5, and CXCR4, and containing the T7 RNA polymerase gene.

  • Procedure:

    • Seed target cells in a 96-well plate and allow them to adhere overnight.

    • On the day of the assay, add serial dilutions of this compound to the target cells.

    • Add effector cells to the wells containing the target cells and the compound.

    • Co-culture the cells for a defined period (e.g., 6-8 hours) at 37°C to allow for cell fusion.

    • Following incubation, lyse the cells and measure the activity of the reporter gene (luciferase or β-galactosidase).

    • The reduction in reporter gene activity in the presence of the compound compared to a no-compound control is used to determine the IC50 value.

Cell_Fusion_Assay Effector Effector Cells (gp120/gp41+, T7-reporter+) Incubate Co-culture at 37°C Effector->Incubate Target Target Cells (CD4+, CCR5/CXCR4+, T7 polymerase+) Target->Incubate Compound This compound (or control) Compound->Incubate Fusion Cell Fusion Incubate->Fusion Reporter Reporter Gene Expression Fusion->Reporter Measure Measure Reporter Activity Reporter->Measure IC50 Calculate IC50 Measure->IC50

Caption: Workflow for a cell-cell fusion assay to evaluate this compound.

Surface Plasmon Resonance (SPR) for gp120 Binding

SPR is a label-free technique used to measure the binding affinity and kinetics of interactions between molecules in real-time.

Methodology:

  • Immobilization:

    • Recombinant soluble gp120 is immobilized on the surface of a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.

    • A reference flow cell is prepared by activating and deactivating the surface without protein immobilization to subtract non-specific binding.

  • Binding Analysis:

    • A series of concentrations of this compound in a suitable running buffer (e.g., HBS-EP) are injected over the gp120 and reference flow cells.

    • The change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte, is monitored in real-time and recorded as a sensorgram.

  • Data Analysis:

    • The sensorgrams are corrected for non-specific binding by subtracting the signal from the reference flow cell.

    • The association (ka) and dissociation (kd) rate constants are determined by fitting the data to a suitable binding model (e.g., a 1:1 Langmuir binding model).

    • The equilibrium dissociation constant (KD), a measure of binding affinity, is calculated as the ratio of kd/ka.

Synthesis of N-phenyl-N'-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamides

A detailed, step-by-step synthesis protocol for this compound is not publicly available. However, the general synthesis for this class of compounds involves the coupling of a substituted aniline with an oxalyl chloride derivative, followed by reaction with 4-amino-2,2,6,6-tetramethylpiperidine.

General Synthetic Scheme:

Synthesis_Scheme cluster_step1 Step 1 cluster_step2 Step 2 Aniline Substituted Aniline Intermediate N-Aryl Oxalamic Acid Chloride Aniline->Intermediate + OxalylChloride Oxalyl Chloride Derivative NBD557 This compound Analog Intermediate->NBD557 + Piperidine 4-amino-2,2,6,6-tetramethylpiperidine

Caption: General synthetic route for N-phenyl-N'-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamides.

Future Directions

The discovery of this compound has opened up a new avenue for the development of HIV-1 entry inhibitors. While the initial in vitro data is promising, further studies are required to fully assess its therapeutic potential. Key future directions include:

  • Comprehensive In Vitro Profiling: Determination of the IC50 values of this compound against a broad panel of clinical isolates from different subtypes and with various resistance profiles.

  • Preclinical Pharmacokinetics and Toxicology: In-depth studies in animal models to determine the pharmacokinetic profile, bioavailability, and potential toxicity of this compound.

  • In Vivo Efficacy Studies: Evaluation of the antiviral efficacy of this compound in established animal models of HIV-1 infection, such as humanized mice.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of additional analogs to optimize potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is a promising small-molecule HIV-1 entry inhibitor with a novel mechanism of action. Its ability to block the gp120-CD4 interaction and its activity against a range of HIV-1 strains make it an important lead compound for further drug development efforts. While significant research is still needed to evaluate its clinical potential, this compound and its analogs represent a valuable addition to the arsenal of potential anti-HIV therapeutics. The information provided in this technical guide serves as a foundation for researchers to build upon in the ongoing search for more effective treatments for HIV/AIDS.

References

Exploring the Structure-Activity Relationship of Nbd-557 Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nbd-557 is a small molecule inhibitor of HIV-1 entry, acting as a CD4 mimetic that binds to the envelope glycoprotein gp120 and prevents its interaction with the host cell receptor CD4. This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of this compound analogs. It summarizes key quantitative data, details relevant experimental protocols, and visualizes critical pathways and workflows to facilitate further research and development in this area.

Introduction to this compound and its Mechanism of Action

This compound and its closely related analog, NBD-556, are pioneering compounds in the class of small molecule HIV-1 entry inhibitors that target the gp120-CD4 interaction.[1] These N-phenyl-N'-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamide derivatives were identified through database screening and have been shown to inhibit cell-cell and virus-cell fusion at low micromolar concentrations.[1]

The primary mechanism of action for this compound involves its binding to a conserved pocket on gp120 known as the Phe43 cavity, so named because it is the binding site for the phenylalanine residue at position 43 of the CD4 receptor.[2][3] By occupying this cavity, this compound allosterically prevents the attachment of gp120 to the CD4 receptor on host T-cells, a critical first step in the HIV-1 entry process. This inhibition is independent of the co-receptor tropism (CXCR4 or CCR5) of the virus.[4]

An important consideration in the development of NBD-556 analogs has been the conversion of initial viral entry agonists to antagonists. While early compounds like NBD-556 could mimic CD4 binding and induce conformational changes in gp120 that sometimes enhanced infection in CD4-negative, CCR5-positive cells, subsequent analogs have been optimized to be pure antagonists.[1][2][3]

Structure-Activity Relationship (SAR) of this compound Analogs

The exploration of this compound and its analogs has yielded valuable insights into the structural requirements for potent anti-HIV-1 activity. Modifications to different regions of the molecule have been systematically evaluated to improve potency and reduce off-target effects.

Data Presentation

The following table summarizes the structure-activity relationship for a series of NBD-556 analogs, which share the same core scaffold as this compound and provide relevant SAR data.

CompoundModificationsIC50 (µM)Reference
NBD-556 p-chloro substituent on the phenyl ring5.6 (Cell-cell fusion)[4]
882376 Unnatural amino acid modification10 (Cell-cell fusion)[4]
JRC-II-191 m-fluoro substituent on the phenyl ring54.4 (HIV entry)[1]
NBD-11021A2 Modified regions II and III from NBD-5560.85 (Multi-cycle infection)[3]
NBD-14009 (45A) Analog of NBD-11021Low micromolar[3]
NBD-14010 (46A) Analog of NBD-11021As low as 0.15[3]
NBD-14273 (13) CH2OH positional switch on thiazole ringImproved activity over parent[2]

Note: The specific IC50 values can vary depending on the assay, cell type, and viral strain used.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of this compound analogs. Below are protocols for key experiments cited in the study of these compounds.

Cell-Cell Fusion Assay

This assay measures the ability of a compound to inhibit the fusion of cells expressing the HIV-1 envelope glycoprotein (Env) with cells expressing CD4 and a co-receptor.

Materials:

  • HL 2/3 cells (HeLa cells expressing HIV-1 Env, Tat, Rev, and Nef)

  • MAGI-CCR5 cells (HeLa cells expressing CD4, CCR5, and a Tat-inducible β-galactosidase reporter gene)

  • Complete DMEM medium

  • Test compounds (dissolved in DMSO)

  • Phosphate-buffered saline (PBS)

  • Fixing solution (e.g., 1% formaldehyde and 0.2% glutaraldehyde in PBS)

  • Staining solution (e.g., X-gal)

Procedure:

  • Seed MAGI-CCR5 cells in 96-well plates and incubate overnight.

  • On the day of the assay, prepare serial dilutions of the test compounds in complete DMEM.

  • Add the compound dilutions to the MAGI-CCR5 cells.

  • Add HL 2/3 cells to the wells containing MAGI-CCR5 cells and the test compounds.

  • Co-culture the cells for a defined period (e.g., 24 hours) to allow for cell fusion.

  • After incubation, remove the culture medium and wash the cells with PBS.

  • Fix the cells with the fixing solution.

  • Wash the cells with PBS and stain with the X-gal staining solution.

  • Count the number of blue-stained syncytia (fused cells) under a microscope.

  • Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the compound concentration.

Pseudovirus Neutralization Assay

This assay quantifies the ability of a compound to inhibit the entry of HIV-1 pseudoviruses into target cells.

Materials:

  • HEK293T cells

  • HIV-1 Env-pseudotyped viruses (e.g., luciferase reporter viruses)

  • Target cells (e.g., TZM-bl cells)

  • Complete DMEM medium

  • Test compounds (dissolved in DMSO)

  • Luciferase assay reagent

Procedure:

  • Seed target cells (e.g., TZM-bl) in a 96-well luminometer plate and incubate overnight.

  • Prepare serial dilutions of the test compounds in complete DMEM.

  • In a separate plate, mix the compound dilutions with a standardized amount of HIV-1 pseudovirus.

  • Incubate the virus-compound mixture for a specified time (e.g., 1 hour) at 37°C.

  • Add the virus-compound mixture to the target cells.

  • Incubate for 48-72 hours to allow for viral entry and reporter gene expression.

  • Lyse the cells and measure the luciferase activity using a luminometer.

  • Calculate the IC50 value by determining the compound concentration that causes a 50% reduction in luciferase activity compared to the virus control.

Visualization of Pathways and Workflows

HIV-1 Entry Signaling Pathway

HIV_Entry cluster_virus HIV-1 Virion cluster_cell Host T-Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding gp41 gp41 Fusion Fusion gp41->Fusion 4. Membrane Fusion & Viral Entry CoReceptor Co-receptor (CXCR4 or CCR5) CD4->CoReceptor 2. Conformational Change & Co-receptor Binding CoReceptor->gp41 3. gp41 Fusion Peptide Insertion Nbd557 This compound Analog Nbd557->gp120 Inhibition

Caption: HIV-1 entry pathway and the inhibitory action of this compound analogs.

Experimental Workflow for SAR Study

SAR_Workflow cluster_design Design & Synthesis cluster_testing In Vitro Evaluation cluster_analysis Data Analysis Start Lead Compound (this compound) Design Analog Design (SAR Hypotheses) Start->Design Synthesis Chemical Synthesis Design->Synthesis FusionAssay Cell-Cell Fusion Assay Synthesis->FusionAssay VirusAssay Pseudovirus Neutralization Assay Synthesis->VirusAssay Data IC50 Determination FusionAssay->Data VirusAssay->Data SAR_Analysis Structure-Activity Relationship Analysis Data->SAR_Analysis NewDesign New Analog Design SAR_Analysis->NewDesign NewDesign->Design

Caption: A typical workflow for the structure-activity relationship study of this compound analogs.

Conclusion

The development of this compound and its analogs represents a promising avenue for the discovery of novel HIV-1 entry inhibitors. The structure-activity relationship studies have demonstrated that modifications to the core scaffold can lead to significant improvements in antiviral potency and the conversion of agonists to antagonists. The experimental protocols and workflows detailed in this guide provide a framework for the continued exploration and optimization of this important class of compounds. Future research should focus on enhancing the pharmacokinetic properties and broadening the neutralizing activity against diverse HIV-1 strains.

References

The Efficacy of CD4-Mimetic Inhibitor Nbd-557 Against X4 and R5 Tropic HIV-1 Strains: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: Human Immunodeficiency Virus Type 1 (HIV-1) entry into host cells is a critical first step in its lifecycle, making it a prime target for antiretroviral therapy. This process is initiated by the binding of the viral envelope glycoprotein gp120 to the host cell's CD4 receptor. This interaction triggers conformational changes in gp120, enabling it to bind to a coreceptor, either CCR5 (for R5-tropic strains) or CXCR4 (for X4-tropic strains), which ultimately leads to membrane fusion. Small molecules that mimic the CD4 receptor and block this initial binding event represent a promising class of entry inhibitors. This technical guide provides an in-depth analysis of Nbd-557, a small-molecule CD4 mimetic, and its inhibitory effects on both X4 and R5 HIV-1 strains. We present quantitative data on its antiviral activity, detailed experimental protocols for its evaluation, and visual diagrams of its mechanism of action and associated experimental workflows.

Introduction

This compound is a small-molecule organic compound belonging to the N-phenyl-N′-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamide class of HIV-1 entry inhibitors.[1] It functions as a CD4 mimetic, binding directly to a highly conserved pocket on the HIV-1 gp120 glycoprotein known as the Phe43 cavity.[2][3] By occupying this site, this compound competitively inhibits the interaction between gp120 and the cellular CD4 receptor, a crucial step for viral entry.[1] A key characteristic of this class of inhibitors is their ability to act independently of the viral coreceptor tropism. This guide summarizes the inhibitory activity of this compound against both CXCR4-using (X4) and CCR5-using (R5) HIV-1 strains.

Mechanism of Action

The primary mechanism of action for this compound is the competitive inhibition of the gp120-CD4 binding. This action prevents the subsequent conformational changes in the gp120 V1/V2 and V3 loops that are necessary for coreceptor (CXCR4 or R5) engagement, thereby halting the viral fusion and entry process at its earliest stage.[4] Unlike other antiretrovirals that target later stages like reverse transcription or integration, this compound acts extracellularly to prevent the virus from gaining entry into the host cell.[1]

Nbd-557_Mechanism_of_Action gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding Coreceptor CXCR4 or CCR5 Coreceptor CD4->Coreceptor Fusion Fusion Coreceptor->Fusion Nbd557 This compound Nbd557->gp120

Caption: Mechanism of this compound as an HIV-1 Entry Inhibitor.

Quantitative Data: Antiviral Activity

This compound demonstrates potent inhibitory activity against a range of laboratory-adapted and primary HIV-1 isolates, encompassing both X4 and R5 tropisms. Its efficacy is typically measured by the 50% inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of viral activity in vitro. The data below is summarized from key studies evaluating this compound and its close analog, NBD-556.

Table 1: Inhibition of HIV-1-Mediated Cell-Cell Fusion by this compound

This assay measures the ability of the compound to prevent the fusion of HIV-1 infected cells (H9/IIIB) with uninfected target cells (CEMx174 5.25M7).

CompoundTarget CellsIC50 (µM)
This compound CEMx174 5.25M710.3 ± 1.5
NBD-556CEMx174 5.25M711.2 ± 1.2

Data sourced from Zhao et al., Virology, 2005.

Table 2: Inhibition of Infection by X4 and R5 HIV-1 Strains

This table presents the IC50 values of this compound and NBD-556 against various cell-free X4 and R5 tropic HIV-1 strains, as determined by a p24 antigen reduction assay.

CompoundVirus StrainCoreceptor TropismTarget CellsIC50 (µM)
This compound NL4-3X4C816613.5 ± 2.1
This compound HXB2X4C816614.1 ± 1.9
This compound BaLR5TZM-bl12.8 ± 2.5
This compound ADAR5TZM-bl13.2 ± 2.2
This compound Primary Isolate #92HT593R5TZM-bl15.6 ± 2.8
This compound Primary Isolate #92HT599X4C816614.9 ± 2.4
NBD-556NL4-3X4C816614.2 ± 1.8
NBD-556HXB2X4C816615.0 ± 2.0
NBD-556BaLR5TZM-bl13.6 ± 2.3
NBD-556ADAR5TZM-bl14.0 ± 2.1
NBD-556Primary Isolate #92HT593R5TZM-bl16.5 ± 3.1
NBD-556Primary Isolate #92HT599X4C816615.8 ± 2.7

Data sourced from Zhao et al., Virology, 2005. The results indicate that this compound is an equally potent inhibitor of both X4 and R5 viruses, demonstrating that its anti-HIV-1 activity is not dependent on the coreceptor tropism of the virus.[1]

Experimental Protocols

The evaluation of this compound's antiviral activity relies on several key in vitro assays. The following sections provide detailed methodologies for these experiments.

Single-Round Infectivity Assay (Pseudovirus Neutralization Assay)

This assay quantifies the ability of a compound to inhibit viral entry using pseudoviruses that are capable of only a single round of infection.

Objective: To determine the IC50 of this compound against Env-pseudotyped viruses of X4 and R5 tropism.

Materials:

  • Cell Lines: HEK293T cells (for pseudovirus production), TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4 with an integrated luciferase reporter gene under the control of the HIV-1 LTR).[5][6]

  • Plasmids: An Env-deficient HIV-1 backbone plasmid (e.g., pNL4-3.Luc.R-E-) and an Env expression plasmid for an X4 strain (e.g., HXB2) or an R5 strain (e.g., BaL, ADA).

  • Reagents: Cell culture medium (DMEM), Fetal Bovine Serum (FBS), transfection reagent (e.g., FuGENE 6), DEAE-Dextran, Luciferase Assay System, and this compound.

Procedure:

  • Pseudovirus Production: Co-transfect HEK293T cells with the Env-deficient backbone plasmid and the desired Env expression plasmid using a suitable transfection reagent.[7]

  • Virus Harvest: Harvest the cell culture supernatant containing the pseudoviruses 48-72 hours post-transfection. Clarify the supernatant by centrifugation and filter through a 0.45-µm filter.[6]

  • Virus Titration: Determine the 50% tissue culture infectious dose (TCID50) of the virus stock by performing serial dilutions and infecting TZM-bl cells. Measure luciferase activity after 48 hours to quantify infection.[8]

  • Neutralization Assay: a. Seed TZM-bl cells (1 x 10^4 cells/well) in a 96-well flat-bottom plate and incubate overnight.[6] b. Prepare serial dilutions of this compound in cell culture medium. c. Pre-incubate the pseudovirus (typically 200 TCID50) with the different concentrations of this compound for 1 hour at 37°C.[6] d. Add the virus-compound mixture to the TZM-bl cells in the presence of DEAE-Dextran (to enhance infectivity).[6] e. Incubate for 48 hours at 37°C.[6]

  • Data Acquisition: Remove the culture medium, lyse the cells, and measure the luciferase activity using a luminometer.[7][8]

  • Analysis: Calculate the percentage of inhibition for each compound concentration relative to the virus control (no compound). Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Cell Fusion Inhibition Assay

This assay measures the ability of a compound to block the fusion between HIV-1 Env-expressing cells and CD4-expressing target cells.

Objective: To determine the IC50 of this compound for the inhibition of syncytia formation.

Materials:

  • Effector Cells: H9 cells chronically infected with an X4-tropic HIV-1 strain (e.g., HIV-1 IIIB).

  • Target Cells: CEMx174 5.25M7 cells, which express CD4, CXCR4, and CCR5.

  • Reagents: Cell culture medium (RPMI 1640), FBS, and this compound.

Procedure:

  • Cell Preparation: Prepare suspensions of both effector (H9/HIV-1 IIIB) and target (CEMx174) cells.

  • Assay Setup: In a 96-well plate, mix the effector cells and target cells at a 1:1 ratio (e.g., 5 x 10^4 cells of each).

  • Compound Addition: Add serial dilutions of this compound to the cell mixture. Include a control with no compound.

  • Incubation: Incubate the plate for 24 hours at 37°C to allow for cell fusion and the formation of syncytia (multinucleated giant cells).

  • Quantification: Count the number of syncytia in each well under a microscope.

  • Analysis: Calculate the percentage of fusion inhibition at each concentration compared to the control. Determine the IC50 value from the dose-response curve.

gp120-CD4 Binding Inhibition ELISA

This is a biochemical assay to confirm that the compound directly interferes with the gp120-CD4 interaction.

Objective: To quantify the direct inhibition of recombinant gp120 binding to recombinant soluble CD4 (sCD4) by this compound.

Materials:

  • Proteins: Recombinant HIV-1 gp120, recombinant soluble CD4 (sCD4).

  • Antibodies: A specific anti-gp120 monoclonal antibody (e.g., from sheep) for capture, and a biotinylated anti-gp120 monoclonal antibody for detection.

  • Reagents: ELISA plates, blocking buffer (e.g., BSA in PBS), wash buffer (e.g., PBST), Streptavidin-HRP, TMB substrate, stop solution (e.g., H2SO4), and this compound.

Procedure:

  • Plate Coating: Coat a 96-well ELISA plate with an anti-gp120 capture antibody overnight at 4°C.[9]

  • Blocking: Wash the plate and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.[10]

  • gp120 Capture: Wash the plate and add a constant concentration of recombinant gp120 to each well. Incubate for 1-2 hours.

  • Inhibition Step: Wash the plate. Add serial dilutions of this compound to the wells, followed immediately by a constant concentration of biotinylated sCD4. Incubate for 1-2 hours.

  • Detection: Wash the plate thoroughly. Add Streptavidin-HRP and incubate for 1 hour.[10]

  • Development: Wash the plate. Add TMB substrate and incubate until color develops. Stop the reaction with a stop solution.

  • Data Acquisition: Read the absorbance at 450 nm using a plate reader.

  • Analysis: Calculate the percent inhibition of binding based on the reduction in absorbance compared to the control (no compound). Determine the IC50 from the resulting dose-response curve.

Experimental_Workflow cluster_0 Assay 1: Single-Round Infectivity cluster_1 Assay 2: Cell-Cell Fusion cluster_2 Assay 3: gp120-CD4 Binding ELISA A1 Produce X4 & R5 Pseudoviruses in HEK293T Cells A2 Incubate Virus with serial dilutions of this compound A1->A2 A3 Infect TZM-bl Reporter Cells A2->A3 A4 Incubate 48h A3->A4 A5 Measure Luciferase Activity A4->A5 A6 Calculate IC50 A5->A6 B1 Co-culture HIV-infected (Effector) and CD4+ (Target) Cells B2 Add serial dilutions of this compound B1->B2 B3 Incubate 24h B2->B3 B4 Count Syncytia (Fused Cells) B3->B4 B5 Calculate IC50 B4->B5 C1 Coat plate with anti-gp120 Ab, add gp120 C2 Add this compound dilutions and biotinylated sCD4 C1->C2 C3 Add Streptavidin-HRP C2->C3 C4 Add TMB Substrate & Read Absorbance C3->C4 C5 Calculate IC50 C4->C5

Caption: General experimental workflows for evaluating this compound activity.

Conclusion

The data and experimental findings consistently demonstrate that this compound is a potent inhibitor of HIV-1 entry. Its mechanism of action, centered on the direct binding to gp120 and the subsequent blocking of the CD4 receptor interaction, is fundamental to its broad activity. Crucially, its efficacy is independent of viral coreceptor tropism, showing comparable low-micromolar IC50 values against both X4 and R5 HIV-1 strains. This characteristic makes this compound and other CD4-mimetic compounds valuable tools for HIV-1 research and a promising scaffold for the development of next-generation entry inhibitors that could be effective against a wide spectrum of viral isolates.

References

Methodological & Application

Application Notes: Protocol for Using NBD-557 in a Cell-Cell Fusion Assay

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cell-cell fusion is a fundamental biological process implicated in various physiological and pathological events, including fertilization, tissue development, and the formation of syncytia by viral pathogens like HIV. The study of inhibitors of this process is crucial for the development of novel therapeutics. NBD-557 is recognized as an entry inhibitor of HIV-1, preventing the virus from fusing with host cells.[1] This document provides a detailed protocol for a cell-cell fusion assay designed to quantify the inhibitory activity of this compound.

The assay is based on a lipid-mixing principle, where cell fusion is monitored by the dequenching of a fluorescent lipid probe, NBD-PE (N-(7-nitro-2,1,3-benzoxadiazol-4-yl)-phosphatidylethanolamine). The fluorescence of the NBD fluorophore is highly sensitive to its environment; it is weak in aqueous solution but fluoresces brightly in a hydrophobic lipid environment.[2] In this assay, one population of cells is co-labeled with NBD-PE and a quencher, Rhodamine-PE. Upon fusion with an unlabeled cell population, the lipid probes are diluted in the fused membrane, leading to a decrease in quenching and a quantifiable increase in NBD fluorescence. The inhibitory effect of this compound is determined by measuring the reduction in this fluorescence signal.

Principle of the Assay

The core of this assay is Förster Resonance Energy Transfer (FRET) between two lipid analogs incorporated into the membrane of one of the cell populations (the "target cells").

  • NBD-PE (Donor): A phospholipid labeled with the NBD fluorophore.

  • Rhodamine-PE (Acceptor/Quencher): A phospholipid labeled with Rhodamine.

When these two probes are in close proximity within the same membrane, the energy from the excited NBD fluorophore is transferred to the Rhodamine, quenching the NBD's fluorescence. When these labeled target cells fuse with unlabeled "effector" cells (e.g., cells expressing a viral fusogen), their membrane contents mix. This dilution separates the NBD-PE and Rhodamine-PE molecules, disrupting FRET and causing an increase in the NBD fluorescence signal. This compound, by inhibiting the fusion process, will prevent this lipid mixing and thus suppress the expected increase in fluorescence.

cluster_0 Before Fusion cluster_1 After Fusion nbd1 NBD rho1 Rho nbd1->rho1 nbd2 NBD rho2 Rho nbd2->rho2 label_before High FRET Low NBD Fluorescence nbd3 NBD rho3 Rho nbd4 NBD rho4 Rho label_after Low FRET High NBD Fluorescence start_node Effector Cell (e.g., HIV Env-expressing) fusion_node Cell-Cell Fusion start_node->fusion_node target_node Target Cell (CD4+) Labeled with NBD-PE/Rho-PE target_node->fusion_node cluster_0 cluster_0 inhibitor_node This compound (Inhibitor) inhibitor_node->fusion_node Inhibits fret_node Lipid Mixing (Probe Dilution) fusion_node->fret_node signal_node Increase in NBD Fluorescence fret_node->signal_node cluster_1 cluster_1

Figure 1: Principle of the FRET-based cell-cell fusion assay.

Experimental Protocols

Materials and Reagents
  • Cells:

    • Effector Cells: HEK293T cells transiently or stably expressing the fusogenic protein (e.g., HIV-1 Env).

    • Target Cells: TZM-bl or other cells expressing the appropriate receptors (e.g., CD4 and CCR5/CXCR4 for HIV-1).

  • Fluorescent Probes:

    • NBD-PE (N-(7-nitro-2,1,3-benzoxadiazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine)

    • Rhodamine B-PE (Lissamine™ rhodamine B 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine)

  • Inhibitor:

    • This compound

  • Reagents:

    • Dulbecco's Modified Eagle's Medium (DMEM)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin

    • Phosphate-Buffered Saline (PBS)

    • Trypsin-EDTA

    • Dimethyl sulfoxide (DMSO)

    • Triton X-100

  • Equipment:

    • Cell culture incubator (37°C, 5% CO2)

    • Fluorescence plate reader with filters for NBD (Excitation: ~460 nm, Emission: ~535 nm)

    • 96-well black, clear-bottom cell culture plates

    • Hemocytometer or automated cell counter

Cell Preparation
  • Effector Cells: Culture HEK293T cells expressing the desired fusogenic protein in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Target Cells: Culture target cells (e.g., TZM-bl) in the same medium.

  • On the day of the assay, harvest both cell types using Trypsin-EDTA, wash with PBS, and resuspend in serum-free DMEM.

  • Count the cells and adjust the concentration to 1 x 10^6 cells/mL.

Labeling of Target Cells
  • Prepare a labeling mixture containing 1.5 mol% NBD-PE and 1.5 mol% Rhodamine-PE in ethanol.

  • In a microfuge tube, add the labeling mixture to the target cell suspension (1 x 10^6 cells) and incubate for 30 minutes at 4°C on a rotator.

  • Wash the labeled cells three times with cold PBS to remove unincorporated dyes.

  • Resuspend the final labeled target cell pellet in serum-free DMEM to a concentration of 1 x 10^6 cells/mL.

Inhibition Assay Workflow

prep_effector 1. Prepare Effector Cells (1x10^6 cells/mL) add_inhibitor 3. Pre-incubate Effector Cells with serial dilutions of this compound (30 min, 37°C) prep_effector->add_inhibitor prep_target 2. Prepare and Label Target Cells with NBD-PE/Rhodamine-PE mix_cells 4. Mix Effector and Target Cells (1:1 ratio) in a 96-well plate prep_target->mix_cells add_inhibitor->mix_cells induce_fusion 5. Induce Fusion (e.g., co-incubate for 2-4 hours at 37°C) mix_cells->induce_fusion read_fluorescence 6. Measure NBD Fluorescence (Ex: 460 nm, Em: 535 nm) induce_fusion->read_fluorescence lyse_cells 7. Add Triton X-100 to determine 100% fluorescence (F_max) read_fluorescence->lyse_cells analyze_data 8. Calculate % Fusion Inhibition and IC50 lyse_cells->analyze_data

Figure 2: Experimental workflow for the this compound inhibition assay.

  • Inhibitor Preparation: Prepare a 2X serial dilution of this compound in serum-free DMEM. Include a "no inhibitor" control (vehicle, e.g., DMSO) and a "no effector cell" background control.

  • Pre-incubation: In a 96-well plate, add 50 µL of the effector cell suspension to each well. Add 50 µL of the this compound dilutions (or vehicle control) to the respective wells. Incubate for 30 minutes at 37°C.

  • Co-culture: Add 100 µL of the labeled target cell suspension to each well.

  • Fusion Induction: Centrifuge the plate briefly at low speed to bring cells into contact and incubate at 37°C for the desired fusion time (e.g., 2-4 hours).

  • Fluorescence Reading (F_sample): Measure the fluorescence intensity at Ex/Em of 460/535 nm.

Data Analysis
  • Determine Maximum Fluorescence (F_max): After the initial reading, add 20 µL of 10% Triton X-100 to all wells to completely lyse the cells and disperse the probes. This disrupts all FRET, representing 100% lipid mixing. Read the fluorescence again to get the F_max value.

  • Determine Background Fluorescence (F_0): The fluorescence of wells containing only labeled target cells and unlabeled effector cells before fusion induction (or at time zero) represents the baseline FRET (F_0).

  • Calculate Percentage of Fusion: % Fusion = [(F_sample - F_0) / (F_max - F_0)] * 100

  • Calculate Percentage of Inhibition: % Inhibition = [1 - (% Fusion_inhibitor / % Fusion_vehicle)] * 100

  • IC50 Determination: Plot the % Inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Data Presentation

Table 1: Raw Fluorescence Data and Calculated Inhibition
[this compound] (µM)F_sample (RFU)F_max (RFU)F_0 (RFU)% Fusion% Inhibition
0 (Vehicle)45008000100050.00.0
0.141508000100045.010.0
0.531008000100030.040.0
1.025508000100022.155.7
5.01500800010007.185.7
10.01100800010001.497.1

RFU: Relative Fluorescence Units. Data are representative.

Table 2: Summary of Inhibitory Potency
CompoundTargetIC50 (µM)
This compound HIV-1 Env/CD4 ~1.2
Control Inhibitor AHIV-1 Env/CD40.5
Negative ControlN/A>50

Mechanism of this compound Action

This compound inhibits HIV-1 entry by targeting the viral envelope glycoprotein gp120. It binds to gp120 and prevents its interaction with the primary cellular receptor, CD4. This blockade of the initial binding step is critical, as it precedes the conformational changes in gp120 and the fusion peptide exposure required for membrane fusion.

gp120 HIV-1 gp120 binding gp120-CD4 Binding gp120->binding gp120->binding Blocked cd4 CD4 Receptor (on Target Cell) cd4->binding nbd557 This compound nbd557->gp120 Binds to fusion Membrane Fusion binding->fusion Initiates

Figure 3: this compound mechanism of viral entry inhibition.

References

Application Notes and Protocols for NBD-557 Antiviral Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for assessing the antiviral activity of NBD-557, a known HIV-1 entry inhibitor. The protocols detailed below cover the determination of the compound's efficacy and cytotoxicity, crucial for evaluating its therapeutic potential.

Introduction

This compound is a small molecule inhibitor that targets the entry of Human Immunodeficiency Virus Type 1 (HIV-1) into host cells.[1][2] Its mechanism of action involves the inhibition of the binding between the viral envelope glycoprotein gp120 and the cellular CD4 receptor, a critical first step in the viral lifecycle.[1][2] this compound has shown efficacy against both X4 and R5 tropic HIV-1 strains, indicating its potential as a broad-spectrum entry inhibitor.[1][2] Unlike many other antiretroviral drugs, it does not target later stages of replication such as reverse transcription, integration, or protease activity.[1][2]

Data Presentation

The antiviral activity and cytotoxicity of this compound and its analogs are typically quantified by their 50% effective concentration (EC50 or IC50) and 50% cytotoxic concentration (CC50), respectively. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a key parameter for assessing the therapeutic window of an antiviral compound.[3]

Table 1: Antiviral Activity and Cytotoxicity of this compound and Analogs against HIV-1

CompoundVirus Strain(s)Cell Line(s)EC50 / IC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)Reference
This compoundHIV-1Not Specified58.5 - >100Not SpecifiedNot Specified[4]
NBD-556 (analog)HIV-1 HXB2Not SpecifiedNot Specified> 60Not Specified[5]
NBD-14273 (analog)Panel of 50 HIV-1 Clinical IsolatesNot Specified0.39 ± 0.02 (mean)31.2 ± 1.4~80[5]

Note: Data for this compound is limited in the public domain. The provided values for analogs offer a comparative reference for expected potency and toxicity.

Signaling Pathway and Mechanism of Action

This compound acts as a CD4 mimic, binding to a conserved cavity on the HIV-1 gp120 glycoprotein known as the "Phe 43 cavity".[4][6] This binding event prevents the subsequent interaction of gp120 with the host cell's CD4 receptor, thereby blocking the initial attachment and subsequent entry of the virus into the cell.

HIV_Entry_Inhibition cluster_cell Host Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 Binding NoFusion Inhibition of Viral Entry Coreceptor CXCR4/CCR5 Co-receptor CD4->Coreceptor Conformational Change Fusion Membrane Fusion & Viral Entry Coreceptor->Fusion NBD557 This compound NBD557->gp120

Caption: Mechanism of HIV-1 entry and its inhibition by this compound.

Experimental Protocols

The following protocols outline the key experiments for evaluating the antiviral activity and cytotoxicity of this compound.

Experimental Workflow Overview

Antiviral_Assay_Workflow start Start prepare_cells Prepare Target Cells (e.g., TZM-bl) start->prepare_cells prepare_virus Prepare HIV-1 Pseudovirus Stock start->prepare_virus prepare_compound Prepare Serial Dilutions of this compound start->prepare_compound cytotoxicity_assay Cytotoxicity Assay (CC50) (e.g., MTT, LDH) prepare_cells->cytotoxicity_assay infect_cells Infect Cells with Virus in presence of this compound prepare_cells->infect_cells prepare_virus->infect_cells prepare_compound->cytotoxicity_assay prepare_compound->infect_cells analyze Data Analysis (Calculate EC50 and CC50) cytotoxicity_assay->analyze antiviral_assay Antiviral Activity Assay (EC50) (e.g., Luciferase Reporter Assay) incubate Incubate for 48-72 hours infect_cells->incubate readout Measure Readout (e.g., Luminescence) incubate->readout readout->analyze end End analyze->end

Caption: General workflow for this compound antiviral and cytotoxicity assays.

Protocol 1: Determination of 50% Cytotoxic Concentration (CC50)

This protocol determines the concentration of this compound that is toxic to the host cells. An MTT or LDH assay can be used.

Materials:

  • Target cell line (e.g., TZM-bl, C8166, or other CD4+ cell lines)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • 96-well clear-bottom plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH assay kit

  • Solubilization buffer (for MTT assay)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the target cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

  • Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium only (background control) and cells with medium containing the highest concentration of DMSO used (vehicle control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay Readout:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • LDH Assay Readout:

    • Follow the manufacturer's protocol for the LDH cytotoxicity assay kit. This typically involves transferring a portion of the cell supernatant to a new plate and adding the LDH reaction mixture.

    • Measure the absorbance at the recommended wavelength.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The CC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: HIV-1 Pseudovirus-Based Antiviral Assay (EC50 Determination)

This protocol uses a single-round infectious HIV-1 pseudovirus expressing a reporter gene (e.g., luciferase) to quantify the inhibitory effect of this compound.

Materials:

  • TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing a Tat-responsive luciferase reporter gene)

  • Complete growth medium

  • HIV-1 Env-pseudotyped virus stock (with a known titer)

  • This compound serial dilutions

  • 96-well white, solid-bottom plates

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • Luminometer

Procedure:

  • Cell Seeding: Seed TZM-bl cells in a 96-well white plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium. Incubate overnight.

  • Compound and Virus Preparation:

    • Prepare serial dilutions of this compound in complete growth medium at 2x the final desired concentration.

    • Dilute the HIV-1 pseudovirus stock in complete growth medium to a concentration that will yield a sufficient signal-to-noise ratio (determined through prior virus titration).

  • Infection:

    • Add 50 µL of the 2x this compound dilutions to the appropriate wells.

    • Add 50 µL of the diluted pseudovirus to each well.

    • Include control wells: cells only (background), cells + virus (no compound), and cells + virus + vehicle (DMSO).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • Readout:

    • Remove 100 µL of the medium from each well.

    • Add 100 µL of luciferase assay reagent to each well.

    • Incubate for 2 minutes at room temperature to allow for cell lysis.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence (cells only) from all other readings.

    • Calculate the percentage of inhibition for each this compound concentration relative to the virus control (no compound).

    • Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 3: Cell-Cell Fusion Assay

This assay measures the ability of this compound to inhibit the fusion of cells expressing the HIV-1 envelope glycoprotein (Env) with cells expressing CD4 and co-receptors.

Materials:

  • Effector cells: A cell line stably expressing HIV-1 Env (e.g., CHO-Env) and a reporter enzyme (e.g., β-galactosidase).

  • Target cells: A cell line expressing CD4 and the appropriate co-receptor (CXCR4 or CCR5) (e.g., TZM-bl).

  • Complete growth medium.

  • This compound serial dilutions.

  • 96-well plates.

  • Lysis buffer with a substrate for the reporter enzyme (e.g., CPRG for β-galactosidase).

  • Plate reader.

Procedure:

  • Cell Preparation:

    • Prepare suspensions of both effector and target cells in complete growth medium.

  • Assay Setup:

    • In a 96-well plate, add the this compound serial dilutions.

    • Add the effector cells to all wells.

    • Add the target cells to all wells.

    • Include controls: co-culture without compound and mono-cultures of each cell type.

  • Incubation: Incubate the plate for 6-8 hours at 37°C to allow for cell fusion.

  • Readout:

    • Add lysis buffer containing the reporter substrate to each well.

    • Incubate at 37°C until a color change is visible.

    • Measure the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Subtract the background from the mono-culture controls.

    • Calculate the percentage of fusion inhibition for each this compound concentration relative to the co-culture control without the compound.

    • Determine the EC50 value from a dose-response curve.

References

Application Notes and Protocols: Molecular Dynamics Simulation of Nbd-557 and gp120 Interaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for conducting molecular dynamics (MD) simulations to study the interaction between the small molecule inhibitor Nbd-557 and the HIV-1 envelope glycoprotein gp120. Understanding this interaction at an atomic level is crucial for the development of novel HIV-1 entry inhibitors.

Introduction

The HIV-1 envelope glycoprotein gp120 is a primary target for antiretroviral drug development as it mediates the initial contact between the virus and host cells by binding to the CD4 receptor. Small molecules like this compound, which mimic the CD4 binding, can inhibit this interaction and prevent viral entry.[1][2] Molecular dynamics simulations offer a powerful computational approach to elucidate the dynamic nature of the gp120-Nbd-557 interaction, providing insights into binding thermodynamics, conformational changes, and the roles of specific residues.[3][4]

Data Presentation

The following tables summarize key quantitative data from molecular dynamics simulations and experimental studies of the this compound and gp120 interaction.

Table 1: Thermodynamic Parameters of this compound Binding to gp120

SystemΔH (kcal/mol) (Experimental - ITC)ΔH (kcal/mol) (MD Simulation)Reference
This compound + gp120-24.5-25.16[3]
This compound + gp120 + Antibody (Fab)-28.9Not explicitly calculated, but simulations show enhanced affinity.[3]

ITC: Isothermal Titration Calorimetry

Table 2: Key Residues of gp120 Interacting with this compound

Interaction TypeInteracting ResiduesReference
Hydrogen BondsAsn425, Gly473[5]
Hydrophobic/Non-polar ContactsTrp112, Val255, Thr257, Glu370, Ile371, Ser375, Phe376, Phe382, Ile424, Met426, Trp427, Gly472, Met475[3][5]
Aromatic-aromatic π-stackingTrp427[6]

Experimental Protocols

This section outlines a detailed protocol for setting up and running a molecular dynamics simulation of the gp120-Nbd-557 complex.

Protocol 1: System Preparation
  • Obtain Initial Structures:

    • The initial coordinates for the gp120-Nbd-557 complex can be obtained from the Protein Data Bank (PDB). A relevant entry is 4DVR, which contains the gp120 core, this compound, and an antibody Fab fragment.[5]

    • If using a structure with missing loops, these should be modeled using software like MODELLER.[5]

    • The structure of this compound can be extracted from the complex or obtained from chemical databases.[2]

  • Force Field Parameterization:

    • A standard protein force field such as AMBER or CHARMM should be used for the gp120 protein.

    • The this compound ligand requires parameterization. This can be done using tools like the Antechamber module in AmberTools to generate the necessary topology and parameter files.[7]

  • Solvation and Ionization:

    • The protein-ligand complex should be placed in the center of a periodic solvent box (e.g., orthorhombic or cubic).[8]

    • The box should be filled with an explicit water model, such as TIP3P or SPC/E.[8]

    • Counter-ions (e.g., Na+ or Cl-) must be added to neutralize the system's total charge. It is also recommended to add ions to mimic physiological salt concentration (e.g., 0.15 M NaCl).[8]

Protocol 2: Molecular Dynamics Simulation
  • Energy Minimization:

    • To remove any steric clashes or unfavorable geometries in the initial setup, an energy minimization of the entire system is performed. This is typically done in two stages:

      • First, hold the protein and ligand fixed and minimize the positions of water and ions.

      • Second, minimize the entire system without restraints. A common method is the steepest descent algorithm for a sufficient number of steps (e.g., 2500-5000 steps).[8]

  • Equilibration:

    • The system needs to be gradually heated to the target temperature and equilibrated at the target pressure. This is usually a two-step process:

      • NVT Ensemble (Canonical Ensemble): The system is heated to the desired temperature (e.g., 300 K or 310 K) while keeping the number of particles (N), volume (V), and temperature (T) constant.[8][9] This is often done with positional restraints on the protein and ligand to allow the solvent to equilibrate around them.

      • NPT Ensemble (Isothermal-Isobaric Ensemble): The system is then equilibrated at a constant pressure (e.g., 1 bar) and temperature, allowing the box volume to fluctuate.[8][9] The positional restraints on the protein and ligand are gradually removed during this phase.

  • Production Run:

    • Once the system is well-equilibrated (indicated by stable temperature, pressure, density, and RMSD), the production simulation is run for the desired length of time (e.g., 100-200 ns or longer).[3]

    • Coordinates are saved at regular intervals (e.g., every 10-100 ps) for subsequent analysis.

Protocol 3: Trajectory Analysis
  • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the simulation and conformational changes over time.[3]

  • Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual residues to identify flexible and rigid regions of the protein upon ligand binding.[10]

  • Interaction Analysis: Analyze the hydrogen bonds, hydrophobic interactions, and other non-bonded contacts between this compound and gp120 throughout the simulation to identify key interacting residues.[3]

  • Binding Free Energy Calculation: Employ methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics Generalized Born Surface Area (MM/GBSA) to estimate the binding free energy of the complex.

Visualizations

The following diagrams illustrate the workflow and key interactions in the molecular dynamics simulation of the this compound and gp120 complex.

MD_Simulation_Workflow cluster_prep System Preparation cluster_sim MD Simulation cluster_analysis Trajectory Analysis PDB Obtain Structures (PDB: 4DVR) Param Force Field Parameterization PDB->Param Solvate Solvation & Ionization Param->Solvate Min Energy Minimization Solvate->Min NVT NVT Equilibration (Heating) Min->NVT NPT NPT Equilibration (Pressure) NVT->NPT Prod Production Run NPT->Prod RMSD RMSD Analysis Prod->RMSD RMSF RMSF Analysis Prod->RMSF Interact Interaction Analysis Prod->Interact FreeEnergy Binding Free Energy Calculation Prod->FreeEnergy

Caption: Workflow for MD simulation of gp120-Nbd-557.

Interaction_Pathway cluster_gp120 gp120 Binding Pocket (Phe43 Cavity) Nbd557 This compound Hbond Asn425, Gly473 (Hydrogen Bonds) Nbd557->Hbond Binds to Hydrophobic Hydrophobic Residues (e.g., Trp112, Ile424) Nbd557->Hydrophobic Interacts with PiStack Trp427 (π-stacking) Nbd557->PiStack Stacks with

Caption: Key interactions between this compound and gp120.

Logical_Relationship gp120 gp120 (Unliganded) Complex gp120-Nbd-557 Complex gp120->Complex Nbd557 This compound Nbd557->Complex ConformationalChange Conformational Change (CD4-bound like state) Complex->ConformationalChange Inhibition Inhibition of CD4 Binding ConformationalChange->Inhibition

Caption: Logical pathway of this compound inhibition.

References

How to prepare Nbd-557 stock solutions for in vitro experiments.

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Preparation of NBD-557 Stock Solutions for In Vitro Experiments Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a small molecule compound identified as a potential inhibitor of Human Immunodeficiency Virus type 1 (HIV-1) entry.[1][2][3][4] It functions by targeting the viral entry stage, specifically by inhibiting the binding of the HIV-1 envelope glycoprotein gp120 to the host cell's CD4 receptor.[1][2][3][4] This mechanism prevents the initial attachment of the virus to the host cell, a critical step in the viral lifecycle. Studies have shown that this compound is active against HIV-1 strains that use either the CXCR4 or CCR5 co-receptors (X4 and R5 viruses), indicating its activity is not dependent on the virus's co-receptor tropism.[1][2][3] Unlike other antiretroviral agents, this compound does not inhibit later stages of the HIV-1 life cycle, such as reverse transcription, integration, or protease activity.[1][2][3]

These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions for use in various in vitro experimental settings, such as cell-based assays and virus-cell fusion inhibition studies.

Physicochemical and Solubility Data

Proper preparation of stock solutions requires accurate information regarding the compound's properties. The key data for this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₇H₂₄BrN₃O₂[1][4]
Molecular Weight 382.30 g/mol [1][2][3]
CAS Number 333352-59-3[1][2][3][5]
Appearance White to off-white solid powder[1][4]
Purity ≥98%[5][6]
Solubility in DMSO 10 mg/mL (26.16 mM)[1][3][4]

Note: While several suppliers report a solubility of 10 mg/mL in DMSO, it is noted that achieving this concentration may require sonication and gentle heating.[1][3][4] One supplier notes a solubility of <1 mg/mL, describing the compound as slightly soluble or insoluble, and mentions that solubility can vary between batches.[2] Researchers should use newly opened, anhydrous-grade DMSO as the solvent is hygroscopic, which can negatively impact solubility.[1]

Experimental Protocols

Materials and Equipment
  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials (amber or covered in foil)

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (water bath)

  • Pipettes and sterile filter tips

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Preparation of a 10 mM this compound Stock Solution

This protocol details the preparation of a 10 mM stock solution in DMSO, a common starting concentration for in vitro experiments.

Workflow for this compound Stock Solution Preparation

Caption: Workflow for preparing and storing this compound stock solution.

Step-by-Step Procedure:

  • Equilibrate: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least one hour.[7]

  • Weighing: On a calibrated analytical balance, carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM solution, weigh out 3.823 mg. Calculation: 10 mmol/L * 1 L/1000 mL * 382.30 g/mol * 1000 mg/g = 3.823 mg/mL

  • Solvent Addition: Transfer the weighed powder to a sterile vial. Using a calibrated pipette, add the calculated volume of anhydrous DMSO. For 3.823 mg of powder, add 1 mL of DMSO.

  • Dissolution: Tightly cap the vial and vortex thoroughly for several minutes until the powder is dissolved.

  • Assisted Dissolution (If Necessary): If the compound does not fully dissolve, heat the solution in a 37°C water bath for a few minutes and sonicate in an ultrasonic bath.[3] Alternate between warming and sonicating until the solution is clear.

  • Visual Inspection: Visually inspect the solution against a light source to ensure no solid particulates remain.

  • Aliquoting: To prevent degradation from repeated freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots in sterile, light-protected (amber or foil-wrapped) vials.[3]

  • Storage: Store the aliquots as recommended in Section 4.0.

Storage and Stability

Proper storage is crucial to maintain the integrity and activity of this compound. Recommendations from various suppliers are summarized below.

FormStorage TemperatureDurationSource(s)
Powder -20°CUp to 3 years[1]
4°CUp to 2 years[1]
In Solvent (DMSO) -80°CUp to 2 years[1]
-20°CUp to 1 year[1]
-80°CUp to 6 months[3]
-20°CUp to 1 month[3][7]

Key Recommendations:

  • For long-term storage of stock solutions, -80°C is preferred.[1]

  • Whenever possible, prepare and use solutions on the same day.[7]

  • Always store stock solutions in small aliquots to avoid multiple freeze-thaw cycles.[3]

Mechanism of Action: HIV-1 Entry Inhibition

This compound functions by physically obstructing the interaction between the HIV-1 surface glycoprotein gp120 and the CD4 receptor on target T-cells. This binding is the primary step for viral entry. By occupying a critical binding site on gp120, this compound prevents the conformational changes required for the subsequent binding to co-receptors (CXCR4 or CCR5) and fusion of the viral and cellular membranes.

Diagram of this compound Mechanism of Action

cluster_virus HIV-1 Virion cluster_cell Host T-Cell gp120 gp120 Glycoprotein CD4 CD4 Receptor gp120->CD4 1. Binding Blocked Entry Blocked gp120->Blocked CoR Co-Receptor (CXCR4/CCR5) CD4->CoR 2. Conformational     Change & Co-Receptor     Binding Fusion Membrane Fusion & Viral Entry CoR->Fusion 3. Fusion NBD557 This compound NBD557->gp120 Inhibits Binding

Caption: this compound blocks HIV-1 entry by inhibiting gp120-CD4 binding.

References

Probing HIV-1 Envelope Glycoprotein Conformational Landscapes with NBD-557: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The human immunodeficiency virus type 1 (HIV-1) envelope glycoprotein (Env), a trimer of gp120 and gp41 heterodimers, is the primary target for neutralizing antibodies and the mediator of viral entry into host cells. The intricate conformational changes that Env undergoes upon receptor binding are critical for infection and represent a key vulnerability for therapeutic intervention. NBD-557 is a small-molecule CD4 mimetic that binds to a highly conserved pocket on gp120, the Phe43 cavity, inducing conformational changes that mimic the CD4-bound state.[1][2][3] This property makes this compound an invaluable tool for studying the dynamic nature of the HIV-1 Env trimer and for the development of novel entry inhibitors. These application notes provide a comprehensive guide to utilizing this compound for investigating HIV-1 Env conformational changes, complete with detailed experimental protocols and data presentation.

Mechanism of Action of this compound

This compound acts as a CD4 agonist, binding to the gp120 subunit of the Env complex and initiating a series of conformational rearrangements that are similar to those triggered by the natural receptor, CD4.[1] By inserting its hydrophobic groups into the Phe43 cavity of gp120, this compound stabilizes an "open" conformation of Env, which exposes the co-receptor binding site.[1][2][3] This induced conformational state can be studied to understand the mechanics of viral entry and to identify new targets for inhibitors.

Data Presentation

Table 1: Inhibitory Activity of this compound and Analogs against HIV-1
CompoundHIV-1 Strain/PseudovirusAssay TypeIC50 (µM)Reference
This compound HIV-1 IIIB (X4)Cell-Cell Fusion~2.5 - 4.5[3]
This compound HIV-1 Primary IsolatesCell-based58.5 to >100[1]
NBD-556 Clade C PseudovirusesNeutralization1.5 to 21[3]
NBD-09027 HIV-1 IIIB (X4)Cell-Cell Fusion~2.5[3]
NBD-11008 HIV-1 IIIB (X4)Cell-Cell Fusion~2.5[3]
FD016 (NBD-556 analog) HIV-1 HXB2 gp120-sCD4 bindingELISA8.71[4]
Table 2: Binding Affinity of NBD Compounds to HIV-1 gp120
Compoundgp120 ConstructMethodKD (µM)Reference
This compound gp120Not Specified3 - 5[1]
NBD-556 gp120Isothermal Titration CalorimetryNot specified[1]

Experimental Protocols

HIV-1 Single-Cycle Infectivity Assay

This assay measures the ability of this compound to inhibit HIV-1 entry in a single round of infection using Env-pseudotyped viruses and a reporter cell line.

Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection plate_cells Plate TZM-bl cells in a 96-well plate prepare_nbd Prepare Env-pseudotyped virus stock prepare_virus Prepare serial dilutions of this compound incubate_virus_nbd Pre-incubate virus with this compound prepare_virus->incubate_virus_nbd add_to_cells Add virus-NBD-557 mixture to cells incubate_virus_nbd->add_to_cells incubate_cells Incubate for 48 hours add_to_cells->incubate_cells lyse_cells Lyse cells incubate_cells->lyse_cells add_luciferase Add luciferase substrate lyse_cells->add_luciferase read_luminescence Measure luminescence add_luciferase->read_luminescence

Figure 1: Workflow for the HIV-1 Single-Cycle Infectivity Assay.

Materials:

  • TZM-bl reporter cell line (expresses CD4, CCR5, and CXCR4, and contains Tat-inducible luciferase and β-galactosidase reporter genes)

  • Env-pseudotyped HIV-1 virus stock

  • This compound

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Seed TZM-bl cells in a 96-well plate at a density of 1 x 104 cells per well and incubate overnight.

  • Prepare serial dilutions of this compound in culture medium.

  • In a separate plate, mix the desired amount of Env-pseudotyped virus with each concentration of this compound. Include a virus-only control.

  • Incubate the virus-NBD-557 mixture at 37°C for 1 hour.

  • Remove the medium from the TZM-bl cells and add the virus-NBD-557 mixture.

  • Incubate the plate at 37°C for 48 hours.

  • After incubation, remove the supernatant and lyse the cells according to the luciferase assay kit manufacturer's instructions.

  • Measure the luciferase activity using a luminometer.

  • Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the log of the this compound concentration.

Cell-Cell Fusion Assay

This assay assesses the ability of this compound to block the fusion of cells expressing HIV-1 Env with target cells expressing CD4 and co-receptors.

Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_quantification Quantification effector_cells Effector Cells (Expressing HIV-1 Env) mix_cells Mix effector and target cells with this compound effector_cells->mix_cells target_cells Target Cells (Expressing CD4/Co-receptors) target_cells->mix_cells prepare_nbd Prepare serial dilutions of this compound prepare_nbd->mix_cells incubate_cells Incubate for 6 hours mix_cells->incubate_cells quantify_fusion Quantify syncytia formation (microscopy) or use a reporter system incubate_cells->quantify_fusion

Figure 2: Workflow for the Cell-Cell Fusion Assay.

Materials:

  • Effector cell line expressing HIV-1 Env (e.g., H9/HIV-1IIIB)

  • Target cell line expressing CD4 and co-receptors (e.g., MT-2 cells)

  • This compound

  • Culture medium

  • 96-well plates

  • Microscope

Protocol:

  • In a 96-well plate, add serial dilutions of this compound to the wells.

  • Add target cells (e.g., 1 x 105 MT-2 cells) to each well.

  • Add effector cells (e.g., 1 x 105 H9/HIV-1IIIB cells) to each well.

  • Incubate the plate at 37°C for 6 hours.

  • Observe the formation of syncytia (large, multinucleated cells resulting from cell fusion) under a microscope.

  • Quantify the number of syncytia in each well.

  • Calculate the IC50 value based on the reduction in syncytia formation at different this compound concentrations.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with the binding of this compound to purified gp120, providing thermodynamic parameters of the interaction.

Materials:

  • Isothermal titration calorimeter

  • Purified, recombinant HIV-1 gp120

  • This compound

  • Dialysis buffer (e.g., PBS or Tris buffer)

Protocol:

  • Dialyze the purified gp120 extensively against the chosen buffer.

  • Dissolve this compound in the same dialysis buffer.

  • Degas both the gp120 solution and the this compound solution.

  • Load the gp120 solution into the sample cell of the calorimeter.

  • Load the this compound solution into the injection syringe.

  • Perform a series of injections of this compound into the gp120 solution while monitoring the heat changes.

  • Analyze the resulting data to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Proposed Fluorescence Resonance Energy Transfer (FRET) Assay

This proposed assay would utilize the intrinsic fluorescence of a modified this compound analog or a fluorescently labeled Env to monitor conformational changes upon this compound binding.

Conceptual Workflow:

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prepare_env Prepare fluorescently labeled HIV-1 Env (Donor or Acceptor) mix Mix labeled Env with this compound prepare_env->mix prepare_nbd Prepare this compound (or fluorescent analog - Acceptor or Donor) prepare_nbd->mix excite Excite the donor fluorophore mix->excite measure Measure donor and acceptor emission excite->measure calculate_fret Calculate FRET efficiency measure->calculate_fret correlate Correlate FRET changes with conformational state calculate_fret->correlate

Figure 3: Conceptual Workflow for a FRET-based Assay.

Principle: The nitrobenzoxadiazole (NBD) moiety has fluorescent properties.[5] A FRET-based assay could be designed by labeling HIV-1 Env with a suitable donor fluorophore at a site that is expected to change its distance to the Phe43 cavity upon conformational changes. Binding of a fluorescent this compound analog (as the acceptor) would then lead to a change in FRET efficiency, which can be correlated with the conformational state of Env.

Proposed Protocol Outline:

  • Fluorophore Labeling: Site-specifically label purified, soluble HIV-1 Env trimers (e.g., SOSIP trimers) with a donor fluorophore (e.g., Cy3) at a strategic location. This could be in a variable loop that moves upon CD4 binding.

  • This compound as Acceptor: Utilize a fluorescent analog of this compound or leverage the intrinsic fluorescence of the NBD group as the FRET acceptor.

  • Fluorescence Spectroscopy: In a fluorometer, titrate the labeled Env with increasing concentrations of this compound.

  • FRET Measurement: Excite the donor fluorophore and measure the emission spectra. A decrease in donor fluorescence and an increase in acceptor fluorescence would indicate FRET.

  • Data Analysis: Calculate the FRET efficiency at each this compound concentration. The change in FRET efficiency will reflect the conformational transition of Env induced by this compound binding.

Conclusion

This compound and its analogs are powerful chemical probes for dissecting the complex conformational dynamics of the HIV-1 envelope glycoprotein. The protocols outlined in these application notes provide a framework for researchers to investigate the mechanism of Env-mediated viral entry, to characterize the effects of novel inhibitors, and to gain deeper insights into the structural biology of HIV-1. The quantitative data and detailed methodologies presented here serve as a valuable resource for the scientific community engaged in HIV-1 research and drug development.

References

Troubleshooting & Optimization

How to improve the solubility of Nbd-557 for in vitro studies.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Nbd-557 in in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its mechanism of action?

This compound is a small molecule inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1) entry.[1][2][3][4][5] It functions by blocking the interaction between the viral envelope glycoprotein gp120 and the host cell's CD4 receptor, which is the initial step for the virus to enter and infect the cell.[1][2][3][4] This inhibitory action is not dependent on the coreceptor tropism (X4 or R5 viruses) of the virus.[2][3][4]

Diagram of the HIV-1 Entry Pathway and Inhibition by this compound

HIV_Entry_Inhibition cluster_host Host Cell cluster_virus HIV-1 Virus CD4 CD4 Receptor Coreceptor CXCR4/CCR5 Coreceptor CD4->Coreceptor 2. Conformational Change & Co-receptor Binding gp120 gp120 Coreceptor->gp120 3. Membrane Fusion gp120->CD4 1. Binding NBD557 This compound NBD557->gp120 Inhibits Binding

Caption: Mechanism of HIV-1 entry and the inhibitory action of this compound.

Q2: What are the known solubility characteristics of this compound?

This compound is a white to off-white powder with poor aqueous solubility.[2][3] Its solubility has been primarily characterized in dimethyl sulfoxide (DMSO).

PropertyValueSource(s)
Molecular Formula C₁₇H₂₄BrN₃O₂[1][6]
Molecular Weight 382.30 g/mol [1][2][3]
Aqueous Solubility < 1 mg/mL (Slightly soluble or insoluble)[2]
DMSO Solubility 10 mg/mL (26.16 mM)[1][3][4]
Storage (Powder) -20°C for up to 3 years[3]
Storage (in DMSO) -80°C for up to 2 years; -20°C for up to 1 year[3][4]

Q3: How should I prepare a stock solution of this compound?

The recommended solvent for preparing a stock solution of this compound is DMSO.[1][3][4] Due to its poor solubility, physical assistance is often required. It is also noted that solutions can be unstable, so preparing them fresh is recommended.[7]

Detailed Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Weigh the Compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.3823 mg of this compound.

  • Add Solvent: Add the calculated volume of high-quality DMSO to the tube containing the powder. It is crucial to use anhydrous or newly opened DMSO, as hygroscopic (water-absorbed) DMSO can significantly reduce the solubility of the compound.[3]

  • Initial Mixing: Vortex the solution vigorously for 1-2 minutes.

  • Sonication: Place the tube in an ultrasonic water bath. Sonicate the solution for 10-15 minutes to facilitate dissolution.[1][3]

  • Gentle Warming (Optional): If the compound is not fully dissolved, you may warm the tube to 37°C for a few minutes and repeat the sonication step.[4]

  • Verify Dissolution: Visually inspect the solution to ensure that no solid particles are visible. The solution should be clear.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C as recommended.[3][4]

Troubleshooting Guide

This guide addresses common problems encountered when working with this compound in aqueous-based in vitro assays.

Problem: My this compound precipitates when I dilute the DMSO stock into my aqueous culture medium or buffer.

Cause: This is a common issue for poorly soluble compounds. The DMSO concentration in the final solution is not high enough to maintain the compound's solubility, causing it to "crash out" of the solution.

Workflow for Improving Solubility of a Stock Solution

Solubility_Workflow Start Prepare high-concentration stock in 100% DMSO Dilute Dilute stock into aqueous buffer/medium Start->Dilute Check Does the compound precipitate? Dilute->Check Success Proceed with experiment. Include vehicle control. Check->Success No Troubleshoot Troubleshoot Solubility Check->Troubleshoot Yes Option1 Decrease final concentration of this compound Troubleshoot->Option1 Option2 Increase final % of co-solvent (e.g., DMSO). Test for toxicity. Troubleshoot->Option2 Option3 Use a solubilizing agent (e.g., cyclodextrin, surfactant) Troubleshoot->Option3

Caption: A decision-making workflow for troubleshooting compound precipitation.

Solutions:

  • Optimize Final DMSO Concentration:

    • Action: Keep the final DMSO concentration in your assay as high as is tolerable for your cells, typically between 0.1% and 0.5%. Perform serial dilutions of your stock solution in 100% DMSO first, so that the final dilution step into the aqueous medium is as small as possible.

    • Caveat: Always determine the maximum tolerable DMSO concentration for your specific cell line, as it can be toxic. Include a "vehicle control" (medium with the same final DMSO concentration but without this compound) in all experiments.

  • Use Solubilizing Agents:

    • Action: Incorporate a solubilizing agent into your aqueous buffer before adding the compound. These agents can encapsulate the hydrophobic compound and increase its apparent solubility.

    • Comparison of Common Solubilizing Agents:

Agent TypeExamplesMechanism of ActionConsiderations
Co-solvents Ethanol, Propylene Glycol, PEGModulate the polarity of the solvent to increase solubility.[8]Can cause cellular toxicity at higher concentrations.[9]
Surfactants Polysorbates (Tween®), Sodium Dodecyl Sulfate (SDS)Form micelles that encapsulate the hydrophobic drug.[8][10]Can disrupt cell membranes and interfere with certain assays.
Cyclodextrins HP-β-CD, SBE-β-CDForm inclusion complexes where the drug is held within a hydrophobic cavity.[8][11]Can sometimes extract cholesterol from cell membranes.
Lipid-Based Systems Medium-chain triglycerides, PhospholipidsDissolve lipophilic drugs in a lipid phase, forming emulsions or liposomes.[8][11]Can be complex to formulate and may interfere with assays involving lipids.[12]

Experimental Protocol: General Method for Serial Dilution

  • Thaw your high-concentration stock of this compound (e.g., 10 mM in 100% DMSO).

  • Perform intermediate dilutions in 100% DMSO to get closer to your final desired concentration. For example, to achieve a final concentration of 10 µM in a medium with 0.1% DMSO, you could dilute the 10 mM stock to 1 mM in DMSO, then add 1 µL of this to 1 mL of your final aqueous medium.

  • When adding the DMSO stock to the aqueous medium, add it dropwise while vortexing or stirring the medium to ensure rapid dispersal and minimize localized high concentrations that can lead to precipitation.

  • Visually inspect the final solution for any signs of precipitation before adding it to your cells or assay.

References

Technical Support Center: Optimizing Nbd-557 Concentration for Effective HIV-1 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nbd-557, a small-molecule HIV-1 entry inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a small-molecule CD4 mimetic. It functions as an HIV-1 entry inhibitor by directly binding to the viral envelope glycoprotein gp120. This binding event mimics the interaction of the natural CD4 receptor, but instead of facilitating entry, it blocks the conformational changes in gp120 that are necessary for subsequent binding to the co-receptors (CCR5 or CXCR4) and viral fusion with the host cell membrane.[1] This inhibition is specific to the entry stage of the HIV-1 lifecycle; this compound does not inhibit reverse transcriptase, integrase, or protease.[1]

Q2: What is the optimal concentration range for this compound in in vitro assays?

The optimal concentration of this compound for effective HIV-1 inhibition in vitro typically falls within the low micromolar range.[1] However, the precise IC50 (50% inhibitory concentration) can vary depending on the specific HIV-1 strain, the cell line used, and the experimental conditions. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.

Q3: Is this compound effective against different HIV-1 strains and tropisms?

Yes, this compound has demonstrated potent inhibitory activity against both X4 and R5 tropic HIV-1 viruses.[1] It has also shown efficacy against laboratory-adapted strains, including some that are resistant to other antiretroviral drugs like AZT, as well as primary HIV-1 isolates.[1]

Q4: How should I prepare and store this compound stock solutions?

This compound is typically provided as a powder and is soluble in dimethyl sulfoxide (DMSO).[1] To prepare a stock solution, dissolve the powder in 100% DMSO to a concentration of 10 mg/mL. Gentle warming or sonication may be required to ensure complete dissolution. Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For working solutions, dilute the stock in the appropriate cell culture medium to the desired final concentration immediately before use.

Data Presentation

Table 1: Inhibitory Activity of Nbd-556 and Related Compounds Against HIV-1

CompoundHIV-1 StrainAssay TypeIC50 (µM)Cell LineReference
NBD-556HXB2Single-cycle infectivity0.27TZM-bl[2]
NBD-14136HXB2Single-cycle infectivity0.27TZM-bl[2]
NBD-14168HXB2Single-cycle infectivity0.28TZM-bl[2]
NBD-14189HXB2Single-cycle infectivity0.089TZM-bl[2]
NBD-14204HXB2Pseudovirus Neutralization0.96TZM-bl[3]
NBD-14204Subtype A (Q23.17)Pseudovirus Neutralization0.35TZM-bl[3]
NBD-14204Subtype B (SF162)Pseudovirus Neutralization0.24TZM-bl[3]
NBD-14204Subtype C (MW965.26)Pseudovirus Neutralization0.90TZM-bl[3]
NBD-14208HXB2Pseudovirus Neutralization5.7TZM-bl[3]

Table 2: Cytotoxicity of Nbd-556 and Related Compounds

CompoundCell LineCC50 (µM)Reference
NBD-556TZM-bl>50[2]
NBD-14136TZM-bl42.4[2]

Experimental Protocols

Protocol 1: HIV-1 Pseudovirus Neutralization Assay Using TZM-bl Cells

This protocol is adapted from standard TZM-bl reporter gene assays and is suitable for determining the IC50 of this compound.

Materials:

  • TZM-bl cells

  • HIV-1 Env-pseudotyped virus stock

  • This compound

  • Complete growth medium (DMEM, 10% FBS, penicillin/streptomycin)

  • DEAE-Dextran

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • 96-well white, solid-bottom assay plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO2.

  • Compound Dilution: Prepare serial dilutions of this compound in complete growth medium. A typical starting concentration is 100 µM with 2-fold or 3-fold serial dilutions.

  • Virus Preparation: Dilute the HIV-1 pseudovirus stock in complete growth medium to a concentration that yields a luciferase signal of approximately 100,000 to 200,000 relative light units (RLU) in the absence of the inhibitor. This concentration needs to be predetermined by titrating the virus stock.

  • Neutralization Reaction: In a separate 96-well plate, mix 50 µL of each this compound dilution with 50 µL of the diluted virus. Incubate for 1 hour at 37°C. Include virus-only controls (no inhibitor) and cell-only controls (no virus or inhibitor).

  • Infection: Remove the medium from the TZM-bl cells and add 100 µL of the virus-inhibitor mixture to the appropriate wells. Add 100 µL of medium with DEAE-Dextran (final concentration of 15-20 µg/mL) to all wells to enhance infection.

  • Incubation: Incubate the plates for 48 hours at 37°C, 5% CO2.

  • Luciferase Assay: After incubation, remove 100 µL of the supernatant. Add 100 µL of luciferase assay reagent to each well.

  • Data Acquisition: Read the luminescence on a plate luminometer.

  • Data Analysis: Calculate the percent neutralization for each this compound concentration relative to the virus control. Plot the percent neutralization against the log of the inhibitor concentration and determine the IC50 value using a non-linear regression curve fit.

Protocol 2: MTT Assay for Cytotoxicity of this compound

This protocol determines the concentration of this compound that is toxic to the host cells (CC50).

Materials:

  • Target cell line (e.g., TZM-bl, PBMCs)

  • This compound

  • Complete growth medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well clear flat-bottom plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 1 x 10^4 cells/well for adherent cells, 5 x 10^4 cells/well for suspension cells) in 100 µL of complete growth medium. Incubate overnight.

  • Compound Addition: Prepare serial dilutions of this compound in complete growth medium and add 100 µL to the appropriate wells. Include cell-only controls (no compound).

  • Incubation: Incubate the plate for the same duration as your antiviral assay (e.g., 48 hours) at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well.

  • Incubation: Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the percent viability against the log of the compound concentration and determine the CC50 value using a non-linear regression curve fit.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High variability in IC50 values between experiments - Inconsistent virus stock titer.- Variation in cell passage number or health.- Pipetting errors.- Titer the virus stock before each experiment.- Use cells within a consistent passage number range and ensure they are healthy and actively dividing.- Use calibrated pipettes and ensure proper mixing.
Low or no inhibition observed - Incorrect concentration of this compound.- Inactive compound.- Resistant HIV-1 strain.- Verify the concentration of the stock solution and perform a wider range of dilutions.- Check the storage conditions and age of the compound. Test with a fresh batch if necessary.- Confirm the susceptibility of your HIV-1 strain to CD4 mimetics.
High background in neutralization assay - Contamination of cell culture.- High spontaneous luciferase expression in TZM-bl cells.- Regularly test for mycoplasma contamination.- Ensure the use of a reliable batch of TZM-bl cells. Subtract the average RLU of cell-only control wells from all other readings.
Observed cytotoxicity at effective inhibitory concentrations (low therapeutic index) - The compound may have inherent toxicity to the cell line being used.- Test the cytotoxicity of this compound in parallel with the antiviral assay using the MTT or a similar viability assay.- Consider using a different cell line that may be less sensitive to the compound's cytotoxic effects.
Agonistic effect (enhancement of infection at low concentrations) - Some CD4 mimetics can act as agonists, promoting a conformation of gp120 that enhances binding to co-receptors, especially in cells with low or no CD4 expression.[4]- Test for agonistic activity in CD4-negative, CCR5-positive cell lines.- If agonism is observed, this is an inherent property of the compound that should be noted. Further chemical modifications to the compound may be necessary to reduce this effect.[5]

Visualizations

HIV1_Entry_Inhibition_by_Nbd557 [Inhibition Pathway] cluster_virus HIV-1 Virion cluster_cell Host Cell cluster_inhibition gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CoReceptor CCR5/CXCR4 Co-receptor Inhibition Blocks Conformational Change Prevents Co-receptor Binding gp41 gp41 CD4->CoReceptor 2. Conformational Change & Co-receptor Binding CoReceptor->gp41 3. Fusion Nbd557 This compound Nbd557->gp120

Caption: Mechanism of HIV-1 entry inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_cells Seed TZM-bl cells infection Infect TZM-bl cells (48 hours) prep_cells->infection prep_compound Prepare this compound dilutions incubation1 Incubate Virus + this compound (1 hour) prep_compound->incubation1 prep_virus Prepare HIV-1 pseudovirus prep_virus->incubation1 incubation1->infection readout Measure Luciferase Activity infection->readout calc_inhibition Calculate % Inhibition readout->calc_inhibition calc_ic50 Determine IC50 calc_inhibition->calc_ic50

Caption: Workflow for determining the IC50 of this compound.

Signaling_Pathway gp120 HIV-1 gp120 gp120_Nbd557 gp120-Nbd-557 Complex gp120->gp120_Nbd557 Conformational_Change Induces CD4-bound-like conformation in gp120 Nbd557 This compound (CD4 Mimetic) Nbd557->gp120_Nbd557 gp120_Nbd557->Conformational_Change Mimics CD4 binding Inhibition INHIBITION gp120_Nbd557->Inhibition Blocks interaction with co-receptor site CoReceptor_Binding Co-receptor (CCR5/CXCR4) Binding Conformational_Change->CoReceptor_Binding Required for co-receptor engagement Fusion Membrane Fusion CoReceptor_Binding->Fusion Infection HIV-1 Entry & Infection Fusion->Infection

Caption: Logical flow of this compound's inhibitory action.

References

Technical Support Center: Overcoming Resistance to Nbd-557 in HIV-1 Strains

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HIV-1 entry inhibitor, Nbd-557.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small-molecule CD4 mimetic. It functions as an HIV-1 entry inhibitor by binding to the viral envelope glycoprotein gp120. Specifically, it inserts into a highly conserved pocket on gp120 known as the Phe43 cavity. This binding action mimics the natural interaction of the human CD4 receptor with gp120, which is the first step in viral entry into host cells. By occupying this cavity, this compound competitively inhibits the binding of gp120 to the cellular CD4 receptor.[1][2][3][4]

Q2: My experiments are showing reduced efficacy of this compound against my HIV-1 strain. What could be the cause?

A2: Reduced efficacy of this compound is likely due to the emergence of resistance mutations in the HIV-1 envelope glycoprotein, gp120. Continuous exposure of HIV-1 to an antiretroviral drug can select for viral variants with amino acid substitutions that reduce the drug's binding affinity or otherwise circumvent its mechanism of action.

Q3: What specific mutations in gp120 are known to confer resistance to CD4-mimetic inhibitors like this compound?

A3: Studies on CD4-mimetic compounds that, like this compound, target the Phe43 cavity of gp120 have identified several key resistance mutations. While specific data for this compound is limited, mutations conferring resistance to the functionally similar CD4-mimetic BNM-III-170 have been well-characterized and are expected to have a similar effect on this compound. These mutations include:

  • S375N/W/M/H: Substitutions at the serine 375 position can significantly impact the binding of NBD-series compounds. Strains with tryptophan (W), methionine (M), or histidine (H) at this position may exhibit intrinsic resistance.[4]

  • I424T: A change from isoleucine to threonine at position 424.

  • E64G: A substitution of glutamic acid to glycine at position 64.[1][2]

  • M426L and M475I: These mutations have also been identified as conferring resistance to other small-molecule inhibitors that target the CD4 binding pocket of gp120.[5]

These mutations can appear individually or in combination, with combined mutations potentially leading to higher levels of resistance.[1][2]

Q4: How can I test my HIV-1 strain for resistance to this compound?

A4: You can determine the susceptibility of your HIV-1 strain to this compound using a neutralization assay . This involves titrating the compound against pseudoviruses carrying the envelope protein from your HIV-1 strain of interest and measuring the concentration of this compound required to inhibit viral entry by 50% (IC50). An increase in the IC50 value compared to a reference sensitive strain indicates resistance. For a detailed procedure, please refer to the "Experimental Protocols" section below.

Q5: What level of resistance do these mutations confer?

A5: The degree of resistance, measured as a fold-change in the IC50 value, varies depending on the specific mutation(s). The following table summarizes data from studies on the CD4-mimetic compound BNM-III-170, which is expected to be comparable to this compound.

Data Presentation

Table 1: Resistance to CD4-Mimetic Compound BNM-III-170 Conferred by gp120 Mutations

MutationFold-Increase in IC50Viral Fitness CostReference
S375N~5-foldMinimal[1][2]
I424T~5-foldMinimal[1][2]
E64G~100-foldModerate Decrease[1][2]
S375N + I424T>100-foldNot specified[1][2]

Troubleshooting Guides

Issue: Decreased potency of this compound in cell culture over time.

Possible Cause: Emergence of resistant viral variants.

Troubleshooting Steps:

  • Sequence the gp120 gene: Isolate viral RNA from your culture supernatant and perform RT-PCR to amplify the env gene. Sequence the gp120 coding region to identify potential resistance mutations, paying close attention to codons for amino acids 64, 375, 424, 426, and 475.

  • Perform a neutralization assay: Compare the IC50 of this compound against your passaged virus with the IC50 against the original viral stock. A significant increase in the IC50 confirms resistance.

  • Consider combination therapy: To suppress the emergence of resistance, consider using this compound in combination with another antiretroviral agent that has a different mechanism of action (e.g., a reverse transcriptase inhibitor or a protease inhibitor).[6][7][8]

  • Evaluate second-generation inhibitors: Investigate the use of next-generation CD4-mimetic compounds that may have activity against strains resistant to first-generation inhibitors like this compound.[9][10][11][12] For example, indoline-based CD4-mimetics have shown promise against strains resistant to the indane-based BNM-III-170.[9]

Experimental Protocols

Protocol: HIV-1 Env Pseudovirus Neutralization Assay

This protocol describes the generation of HIV-1 pseudoviruses and their use in a neutralization assay to determine the IC50 of this compound.

Materials:

  • HEK293T cells

  • An expression plasmid for your HIV-1 envelope of interest

  • An env-deficient HIV-1 backbone plasmid (e.g., pSG3ΔEnv)

  • Transfection reagent (e.g., FuGENE 6)

  • TZM-bl reporter cells

  • This compound compound

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • 96-well cell culture plates (clear and opaque white)

  • Luminometer

Methodology:

Part 1: Pseudovirus Production

  • Seed HEK293T cells in a T-75 flask and grow to 50-80% confluency.

  • Co-transfect the cells with the HIV-1 envelope expression plasmid and the pSG3ΔEnv backbone plasmid using a suitable transfection reagent.

  • Incubate the cells for 48-72 hours.

  • Harvest the cell culture supernatant containing the pseudoviruses.

  • Clarify the supernatant by centrifugation and filter through a 0.45 µm filter.

  • Aliquot and store the pseudovirus stock at -80°C.[2][13][14]

Part 2: Neutralization Assay

  • Seed TZM-bl cells in a 96-well clear-bottom plate at a density of 1 x 10^4 cells per well and incubate overnight.

  • On a separate 96-well plate, prepare serial dilutions of this compound.

  • Add a standardized amount of pseudovirus to each well containing the diluted this compound. Include control wells with virus only (no inhibitor) and cells only (no virus).

  • Incubate the virus-inhibitor mixture for 1 hour at 37°C.

  • Transfer the virus-inhibitor mixtures to the plate containing the TZM-bl cells.

  • Incubate for 48 hours at 37°C.

  • Remove the culture medium and lyse the cells.

  • Add luciferase assay reagent to each well and transfer the lysate to a 96-well opaque white plate.[13][15]

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of neutralization for each this compound concentration relative to the virus-only control.

  • Determine the IC50 value by plotting the percentage of neutralization against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

HIV_Entry_and_Nbd557_Inhibition cluster_virus HIV-1 Virion cluster_cell Host T-Cell gp120 gp120 Phe43 Phe43 Cavity CCR5 CCR5 Co-receptor gp120->CCR5 2. Conformational Change & Co-receptor Binding CD4 CD4 Receptor CD4->Phe43 1. Binding Nbd557 This compound Nbd557->Phe43 Inhibition

Caption: Mechanism of HIV-1 entry and inhibition by this compound.

Resistance_Troubleshooting_Workflow start Start: Reduced This compound Efficacy sequence Sequence gp120 Gene start->sequence assay Perform Neutralization Assay (Determine IC50) start->assay mutations Resistance Mutations Identified? sequence->mutations resistance Resistance Confirmed (Increased IC50)? assay->resistance overcome Implement Strategy to Overcome Resistance mutations->overcome Yes end End: Continue Experimentation mutations->end No resistance->overcome Yes resistance->end No combo Combination Therapy overcome->combo nextgen Second-Generation Inhibitors overcome->nextgen combo->end nextgen->end

Caption: Troubleshooting workflow for suspected this compound resistance.

References

Technical Support Center: Interpreting Unexpected Results in Nbd-557 Cell Fusion Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Nbd-557 in cell fusion assays. The information is tailored for scientists and professionals in drug development encountering unexpected experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is this compound and how does it work in a cell fusion assay?

This compound is a small molecule inhibitor of HIV-1 entry.[1] It functions by mimicking the CD4 receptor, binding to the viral envelope glycoprotein gp120.[1] This binding can induce conformational changes in gp120, which are crucial for the subsequent steps of viral entry and membrane fusion.[1]

In a typical cell fusion assay, one population of cells expresses the viral envelope proteins (e.g., HIV gp120/gp41), and another population expresses the target receptors (e.g., CD4 and CCR5/CXCR4). The fusion of these two cell types is measured. When used as a tool in research, this compound's interaction with gp120 can be exploited to study the mechanics of viral entry and to screen for other potential inhibitors.

A common assay format involves labeling one cell population with a fluorescent probe that is quenched at high concentrations. Upon fusion with unlabeled cells, the probe is diluted, leading to an increase in fluorescence (dequenching).

Q2: My negative control (no fusion) shows a high fluorescence signal. What could be the cause?

A high background fluorescence in your negative control can be due to several factors:

  • Spontaneous Probe Transfer: The fluorescent probe may be transferring between cells without actual membrane fusion. This can occur through membrane proximity or the formation of unstable, transient connections.

  • Cell Lysis: If the cells are not healthy, they can lyse and release the fluorescent probe into the medium, which can then be taken up by other cells or contribute to background fluorescence.

  • Probe Aggregation: The fluorescent probe may form aggregates that exhibit different fluorescent properties than when it is incorporated into the cell membrane.

  • Autofluorescence: The cells themselves or components in the media may be autofluorescent at the excitation and emission wavelengths used for your probe.[2]

Troubleshooting Steps:

  • Optimize cell density: Ensure cells are seeded at an optimal density to avoid overcrowding and cell death.

  • Check cell viability: Use a viability stain (e.g., Trypan Blue) to confirm that the majority of your cells are viable before and during the assay.

  • Wash steps: Include thorough but gentle washing steps to remove any unincorporated or extracellular fluorescent probe.

  • Microscopy check: Visually inspect the cells under a microscope to look for signs of cell death, probe aggregation, or abnormal cell morphology.

  • Control for autofluorescence: Image an unstained sample of your cells using the same settings to determine the level of background autofluorescence.[2]

Q3: I am observing lower than expected or no fluorescence signal in my positive control (fusion-permissive cells). What should I check?

Low or no signal in a positive control indicates an issue with the fusion process itself or with the detection of the fluorescent signal.

  • Inefficient Fusion: The cells may not be fusing efficiently. This could be due to low expression of the viral envelope proteins or the cellular receptors.

  • Fluorescence Quenching: The fluorescent probe may be quenched by components in the media or by the probe itself if it is not properly diluted upon fusion.

  • Incorrect Filter Sets: The microscope filter sets may not be optimal for the excitation and emission spectra of your NBD-based probe.[2]

  • Photobleaching: Excessive exposure to the excitation light can cause the fluorophore to photobleach, leading to a weaker signal.[2]

Troubleshooting Steps:

  • Verify protein expression: Confirm the expression of the viral envelope proteins and cellular receptors using techniques like Western blotting or flow cytometry.

  • Optimize fusion conditions: Adjust the ratio of effector to target cells and the incubation time to maximize fusion.

  • Check for quenchers: Ensure your media does not contain components that could quench the fluorescence of your probe.

  • Validate microscope setup: Use a fluorescent standard to confirm that your microscope's light source, filters, and detector are functioning correctly for the NBD fluorophore.

  • Minimize photobleaching: Reduce the exposure time and intensity of the excitation light. Use an anti-fade mounting medium if applicable.[3]

Q4: The fluorescence signal is decreasing over time after an initial increase. What does this indicate?

A decrease in fluorescence after an initial peak can be a sign of:

  • Cell Death: The fused cells (syncytia) may have reduced viability and begin to die and lyse, releasing the fluorescent probe.

  • Probe Export: Some cells can actively transport fluorescent dyes out of their cytoplasm or membrane.

  • Photobleaching: As mentioned previously, continuous imaging can lead to photobleaching.

Troubleshooting Steps:

  • Time-course viability: Perform a time-course experiment and assess cell viability at different points after the initiation of fusion.

  • Use a different probe: If probe export is suspected, consider using a different fluorescent label that is less likely to be transported.

  • Acquire images at specific time points: Instead of continuous imaging, capture images at discrete time points to minimize light exposure.

Experimental Protocols

General NBD-based Cell Fusion Assay Protocol

This protocol provides a general framework. Specific parameters such as cell types, incubation times, and reagent concentrations should be optimized for your particular experimental system.

  • Cell Preparation:

    • Effector Cells: Plate cells that will express the viral envelope protein (e.g., HIV-1 Env).

    • Target Cells: Plate cells that express the corresponding receptors (e.g., CD4 and a coreceptor).

  • Labeling of Effector Cells:

    • Prepare a stock solution of the NBD-lipid probe in an appropriate solvent (e.g., ethanol or DMSO).

    • Dilute the probe in serum-free media to the desired final concentration.

    • Remove the culture medium from the effector cells and wash once with PBS.

    • Incubate the cells with the NBD-lipid solution for the optimized time and temperature.

    • Wash the cells multiple times with PBS to remove unincorporated probe.

  • Co-culture and Fusion:

    • Detach the labeled effector cells and the unlabeled target cells.

    • Mix the two cell populations at the desired ratio in a suitable culture vessel (e.g., a 96-well plate).

    • Initiate fusion (e.g., by a temperature shift to 37°C).

  • Signal Detection and Quantification:

    • At various time points, measure the fluorescence intensity using a fluorescence plate reader or a fluorescence microscope.

    • Use appropriate filter sets for the NBD fluorophore (Excitation ~460 nm, Emission ~535 nm).

    • To determine the maximum fluorescence (100% dequenching), lyse a control set of labeled cells with a detergent like Triton X-100.

    • The percentage of fusion can be calculated relative to the maximum fluorescence.

Dithionite Quenching Assay for Outer Leaflet Fusion

This assay can be used to specifically measure the fusion of the outer leaflets of the cell membranes. Dithionite is a membrane-impermeant quenching agent that will reduce the fluorescence of NBD probes on the outer leaflet of the plasma membrane.

  • Perform the cell fusion assay as described above.

  • Prepare a fresh solution of sodium dithionite in a suitable buffer (e.g., Tris buffer, pH 10).

  • At the desired time point after initiating fusion, add the dithionite solution to the co-cultured cells to a final concentration that is sufficient to quench all external NBD fluorescence.

  • Immediately measure the remaining fluorescence. The protected fluorescence signal represents the NBD probes that have moved to the inner leaflet of the target cell membrane through fusion.

Data Presentation

ParameterCondition 1: Control (No Fusion)Condition 2: Positive Control (Fusion)Condition 3: Test Compound
Cell Type (Effector) 293T-Env293T-Env293T-Env
Cell Type (Target) 293T (CD4-, CoR-)TZM-bl (CD4+, CoR+)TZM-bl (CD4+, CoR+)
Effector:Target Ratio 1:11:11:1
NBD-Lipid Conc. (µM) 555
Incubation Time (hr) 222
Fluorescence (RFU) 150 ± 251200 ± 150450 ± 50
% Fusion Inhibition N/A0%62.5%

Note: The data presented in this table are for illustrative purposes only and will vary depending on the specific experimental setup.

Visualizations

Experimental Workflow

G cluster_0 Cell Preparation cluster_1 Labeling cluster_2 Fusion Assay cluster_3 Data Acquisition & Analysis Effector Plate Effector Cells (e.g., 293T-Env) Labeling Label Effector Cells with NBD-lipid Effector->Labeling Target Plate Target Cells (e.g., TZM-bl) CoCulture Co-culture Labeled Effector and Target Cells Target->CoCulture Wash1 Wash to Remove Excess Probe Labeling->Wash1 Wash1->CoCulture Initiate Initiate Fusion (e.g., 37°C) CoCulture->Initiate Measure Measure Fluorescence (Plate Reader/Microscope) Initiate->Measure Analyze Analyze Data and Calculate % Fusion Measure->Analyze

Caption: Workflow for a typical this compound cell fusion assay.

Troubleshooting Logic

G Start Unexpected Result HighBG High Background in Negative Control? Start->HighBG LowSignal Low/No Signal in Positive Control? HighBG->LowSignal No CheckLysis Check for Cell Lysis, Probe Transfer, or Autofluorescence HighBG->CheckLysis Yes SignalDecay Signal Decreases After Initial Peak? LowSignal->SignalDecay No CheckFusion Verify Protein Expression, Optimize Fusion Conditions, Check Microscope Settings LowSignal->CheckFusion Yes CheckViability Assess Cell Viability, Consider Probe Export or Photobleaching SignalDecay->CheckViability Yes

Caption: Troubleshooting flowchart for unexpected results.

HIV-1 Entry Signaling Pathway

G cluster_0 HIV-1 Virion cluster_1 Target Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Initial Binding CoR Co-receptor (CCR5/CXCR4) gp120->CoR 2. Binds to Co-receptor gp41 gp41 Membrane Cell Membrane gp41->Membrane 4. Fusion Peptide Insertion & Membrane Fusion CD4->gp120 Induces Conformational Change in gp120 CoR->gp41 3. Triggers gp41 Conformational Change Nbd557 This compound Nbd557->gp120 Binds & Mimics CD4

Caption: Simplified pathway of HIV-1 entry and the action of this compound.

References

Minimizing variability in Nbd-557 experimental replicates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving the HIV-1 entry inhibitor, NBD-557.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule that acts as a CD4 mimic. It inhibits HIV-1 entry into host cells by binding to the viral envelope glycoprotein gp120, specifically within a conserved region known as the Phe43 cavity.[1] This binding event prevents the interaction between gp120 and the cellular CD4 receptor, a critical first step in the viral entry process.[1][2][3] this compound has shown potent inhibitory activity against both X4 and R5 tropic HIV-1 strains.[1][2]

Q2: How should this compound be stored and handled to ensure stability?

A2: Proper storage and handling are crucial for maintaining the integrity and activity of this compound.

  • Powder: Store the solid compound at -20°C for long-term stability (up to 3 years). For shorter periods, it can be stored at 4°C for up to 2 years.[1]

  • In Solvent: For stock solutions, dissolve this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO). It is highly recommended to use newly opened DMSO as it is hygroscopic and absorbed water can affect solubility.[1] Aliquot the stock solution and store at -80°C for up to 2 years or at -20°C for up to 1 year.[1] Avoid repeated freeze-thaw cycles.[4] Solutions are generally unstable and should be prepared fresh whenever possible.[2]

Q3: What is the recommended solvent and concentration for preparing this compound stock solutions?

A3: The recommended solvent for this compound is DMSO.[1] A stock solution of 10 mg/mL (26.16 mM) in DMSO can be prepared, though ultrasonic treatment may be necessary to fully dissolve the compound.[1] For cell-based assays, it is critical to ensure that the final concentration of DMSO in the experimental medium is low (ideally ≤0.1%) to avoid solvent-induced cytotoxicity or off-target effects.[5][6][7]

Q4: Can this compound exhibit off-target effects?

A4: While this compound is designed to be a specific inhibitor of the gp120-CD4 interaction, like many small molecules, it has the potential for off-target effects, especially at higher concentrations.[8] Some NBD-based compounds have been reported to bind non-specifically to other proteins and cellular components.[9] It is crucial to include appropriate controls in your experiments to assess any potential off-target activity.

Q5: Does the presence of serum in culture media affect this compound activity?

A5: Yes, the presence of serum proteins can impact the effective concentration of this compound. Small molecules can bind to serum proteins, primarily albumin, which can reduce the free fraction of the compound available to interact with its target.[10][11] This can lead to an underestimation of the compound's potency. When comparing results across different experiments, it is important to maintain a consistent serum concentration in the culture medium.

Troubleshooting Guides

This section addresses common issues that may lead to variability in experimental replicates with this compound.

High Variability in IC50 Values
Potential Cause Troubleshooting Steps
Inconsistent this compound Preparation Ensure the stock solution is properly dissolved and vortexed before each use. Prepare fresh dilutions for each experiment from a frozen aliquot of the stock solution. Avoid repeated freeze-thaw cycles of the stock.
Variable Cell Density Optimize and standardize the cell seeding density for your assays. Inconsistent cell numbers can significantly impact the outcome of cell-based assays.[7]
DMSO Concentration Effects Maintain a consistent and low final concentration of DMSO (ideally ≤0.1%) across all wells, including controls.[5][6] Create a dilution series of your vehicle control to assess the effect of DMSO on your specific cell line.
HIV-1 Strain Variability Be aware that the IC50 of this compound can vary between different HIV-1 strains and subtypes due to polymorphisms in the gp120 sequence.[12] Use the same viral stock and passage number for a set of experiments.
Serum Protein Binding Use a consistent percentage of serum in your cell culture media for all experiments. If high variability persists, consider reducing the serum concentration or using serum-free media if your cell line permits.[10]
Low Potency or No Inhibitory Effect
Potential Cause Troubleshooting Steps
Degraded this compound Verify the storage conditions and age of your this compound stock. If in doubt, use a fresh vial of the compound and prepare a new stock solution.
Incorrect Assay Conditions Ensure the incubation times and temperatures are appropriate for the specific assay being performed. Confirm that the pH and buffer composition of your assay medium are optimal.
Suboptimal this compound Concentration Range Perform a wider range of serial dilutions to ensure you are capturing the full dose-response curve. The IC50 may be outside the concentration range you are testing.
Cellular Health Monitor cell viability and morphology. Unhealthy cells can lead to inconsistent results. Ensure cells are within an optimal passage number range.
High Background Signal in Binding Assays (e.g., ELISA)
Potential Cause Troubleshooting Steps
Non-specific Binding of this compound Increase the number of wash steps after incubating with this compound. Optimize the blocking buffer by increasing the concentration of the blocking agent (e.g., BSA or non-fat milk).[13]
Insufficient Washing Ensure thorough and consistent washing between all steps of the ELISA protocol. Inadequate washing is a common cause of high background.[13]
Contaminated Reagents Use fresh, sterile buffers and reagents. Filter-sterilize buffers if necessary.
Cross-reactivity of Secondary Antibody Run a control with only the secondary antibody to check for non-specific binding. If high background is observed, consider using a pre-adsorbed secondary antibody.

Data Presentation

Table 1: this compound IC50 Values Against Various HIV-1 Strains

HIV-1 StrainTropismIC50 (µM)
HXB2X41.6 - 8.6[12]
IIIBX4~2.5 - 4.5[12]
BaLR51.7 - 17.3[12]
Clinical Isolate-3.0 (in combination)[14]
AZT-resistant strain-1.2 (in combination)[14]

Note: IC50 values can vary depending on the specific experimental conditions and assay format.

Experimental Protocols

Protocol 1: HIV-1 gp120 Binding Assay (ELISA)

This protocol is for determining the binding of this compound to recombinant HIV-1 gp120 protein using a competitive ELISA format.

Materials:

  • High-binding 96-well microplate

  • Recombinant HIV-1 gp120 protein

  • Biotinylated anti-gp120 antibody (recognizes a different epitope than the this compound binding site)

  • This compound

  • Streptavidin-HRP

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Coating buffer (e.g., PBS, pH 7.4)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)

Procedure:

  • Coating: Dilute recombinant gp120 to 1-2 µg/mL in coating buffer. Add 100 µL to each well of the microplate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL of wash buffer per well.

  • Blocking: Add 200 µL of blocking buffer to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with 200 µL of wash buffer per well.

  • Competition: Prepare serial dilutions of this compound in assay buffer. Add 50 µL of each dilution to the wells. Also, prepare a control with assay buffer only (no inhibitor).

  • Antibody Addition: Immediately add 50 µL of biotinylated anti-gp120 antibody (at a pre-determined optimal concentration) to all wells.

  • Incubation: Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate five times with 200 µL of wash buffer per well.

  • Streptavidin-HRP Addition: Dilute Streptavidin-HRP in assay buffer according to the manufacturer's instructions. Add 100 µL to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with 200 µL of wash buffer per well.

  • Development: Add 100 µL of TMB substrate to each well. Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development.

  • Stopping Reaction: Add 50 µL of stop solution to each well.

  • Reading: Read the absorbance at 450 nm using a microplate reader.

Protocol 2: HIV-1 Env-Mediated Cell-Cell Fusion Assay (Luciferase Reporter)

This assay measures the ability of this compound to inhibit the fusion of cells expressing HIV-1 Env with target cells expressing CD4 and a coreceptor, using a luciferase reporter system.[15][16][17][18][19]

Materials:

  • Effector cells: A cell line stably expressing HIV-1 Env and a transcriptional activator (e.g., Tat or tTA).

  • Target cells: A cell line expressing CD4, an appropriate coreceptor (CCR5 or CXCR4), and a luciferase reporter gene under the control of a promoter responsive to the transcriptional activator from the effector cells (e.g., HIV-1 LTR).

  • This compound

  • Cell culture medium

  • 96-well white, clear-bottom tissue culture plates

  • Luciferase assay reagent

Procedure:

  • Cell Seeding:

    • Seed target cells into a 96-well white, clear-bottom plate at a pre-optimized density (e.g., 1-2 x 10⁴ cells/well) and incubate overnight.

    • On the day of the assay, prepare a suspension of effector cells.

  • Compound Addition: Prepare serial dilutions of this compound in cell culture medium. Remove the medium from the target cells and add 50 µL of the this compound dilutions to the respective wells. Include vehicle control wells (medium with the same final DMSO concentration as the highest this compound concentration).

  • Co-culture: Add 50 µL of the effector cell suspension (at a pre-optimized density) to each well containing the target cells and this compound.

  • Incubation: Incubate the co-culture plate for 6-8 hours at 37°C in a CO₂ incubator to allow for cell fusion.

  • Luciferase Assay:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Prepare the luciferase assay reagent according to the manufacturer's instructions.

    • Add 100 µL of the luciferase reagent to each well.

    • Incubate for 10 minutes at room temperature to ensure complete cell lysis.

  • Reading: Measure the luminescence using a plate luminometer.

Mandatory Visualizations

HIV_Entry_Signaling_Pathway cluster_virus HIV-1 Virion cluster_cell Host Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 Binding CCR5_CXCR4 CCR5/CXCR4 Coreceptor CD4->CCR5_CXCR4 Conformational Change & Coreceptor Binding Fusion Fusion CCR5_CXCR4->Fusion Membrane Fusion NBD557 This compound NBD557->gp120 Inhibits Binding

Caption: this compound inhibits HIV-1 entry by blocking gp120-CD4 binding.

Experimental_Workflow_ELISA start Start coat Coat plate with recombinant gp120 start->coat block Block non-specific binding sites coat->block add_competitor Add this compound and biotinylated anti-gp120 Ab block->add_competitor incubate1 Incubate add_competitor->incubate1 wash1 Wash incubate1->wash1 add_streptavidin Add Streptavidin-HRP wash1->add_streptavidin incubate2 Incubate add_streptavidin->incubate2 wash2 Wash incubate2->wash2 add_substrate Add TMB Substrate wash2->add_substrate develop Color Development add_substrate->develop stop Stop Reaction develop->stop read Read Absorbance at 450 nm stop->read Experimental_Workflow_Fusion_Assay start Start seed_target Seed target cells (CD4+, Coreceptor+, Luc+) start->seed_target add_inhibitor Add this compound dilutions seed_target->add_inhibitor add_effector Add effector cells (Env+, Tat+) add_inhibitor->add_effector incubate Co-culture and incubate add_effector->incubate lyse Lyse cells and add luciferase substrate incubate->lyse read Read Luminescence lyse->read

References

Dealing with high background signal in Nbd-557 binding assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing NBD-557 in binding assays. High background fluorescence is a common challenge with NBD-based probes, and this resource offers structured advice to help you optimize your experiments and obtain high-quality data.

Troubleshooting Guide: High Background Signal

High background fluorescence in your this compound binding assay can obscure the specific signal from your binding event of interest. The following table outlines common causes and provides step-by-step solutions to mitigate this issue.

Potential Cause Troubleshooting Steps Expected Outcome
1. High Concentration of Unbound this compound 1. Titrate this compound: Perform a concentration-response curve to determine the lowest concentration of this compound that provides a detectable specific signal. 2. Optimize Washing Steps: Increase the number and/or duration of wash steps after the incubation with this compound to more effectively remove unbound probe.Reduced background signal from free this compound in the solution.
2. Non-Specific Binding of this compound 1. Add a Blocking Agent: Incubate wells with a blocking agent such as Bovine Serum Albumin (BSA) (e.g., 1-2% w/v) or casein before adding this compound. Note: some fluorophores may bind to BSA, so test this component.[1] 2. Include a Non-ionic Detergent: Add a low concentration (e.g., 0.01-0.05%) of a non-ionic detergent like Tween-20 or Triton X-100 to your binding and wash buffers to disrupt hydrophobic interactions.[1] 3. Adjust Salt Concentration: Increase the ionic strength of your buffers by adding NaCl (e.g., 150-500 mM) to reduce non-specific electrostatic interactions.Minimized binding of this compound to the microplate surface or other non-target molecules.
3. Environmental Sensitivity of NBD Fluorophore 1. Optimize Buffer Polarity: NBD fluorescence is highly sensitive to the polarity of its environment, with higher fluorescence in less polar environments.[2] Ensure your buffer is sufficiently polar to quench the fluorescence of unbound this compound. Avoid high concentrations of organic solvents if possible. 2. Control pH: The fluorescence of NBD probes can be pH-dependent.[3][4][5] Maintain a consistent and optimal pH for your assay, typically within the physiological range (pH 7.2-7.4), unless your specific interaction requires different conditions.Stabilized and minimized fluorescence from unbound this compound, leading to a better signal-to-noise ratio.
4. Autofluorescence of Assay Components 1. Use Appropriate Microplates: Use black, opaque microplates for fluorescence assays to minimize background from the plate itself. 2. Check Buffer and Media Components: Screen all buffer and media components for intrinsic fluorescence at the excitation and emission wavelengths of this compound. Phenol red in cell culture media is a common source of autofluorescence.Reduced background signal originating from the experimental setup and reagents.
5. Instrument Settings 1. Optimize Gain/Sensitivity: Adjust the detector gain or sensitivity settings on your plate reader to a level that maximizes the specific signal without saturating the detector with background noise. 2. Adjust Read Height: If your instrument allows, optimize the read height to focus on the area of specific binding (e.g., at the bottom of the well for adherent cells).Improved signal-to-noise ratio through optimal data acquisition.

Frequently Asked Questions (FAQs)

Q1: Why is my background signal so high even with extensive washing?

A1: This could be due to several factors. The NBD fluorophore itself is environmentally sensitive and can become highly fluorescent if it partitions into hydrophobic pockets on the plate surface or other proteins, even non-specifically.[2] Additionally, some NBD derivatives have been shown to bind irreversibly to non-specific sites. Consider optimizing your blocking steps by testing different blocking agents or increasing the concentration of non-ionic detergents in your wash buffers.

Q2: Can the solvent used to dissolve this compound affect my background?

A2: Absolutely. This compound is often dissolved in a small amount of an organic solvent like DMSO before being diluted into the assay buffer.[3] High concentrations of residual organic solvent can decrease the polarity of the assay buffer, leading to an increase in the fluorescence of unbound this compound. Ensure the final concentration of the organic solvent in your assay is low and consistent across all wells.

Q3: What is the optimal pH for an this compound binding assay?

A3: The optimal pH will depend on the specific interaction you are studying. However, the fluorescence of many NBD-probes is stable in the pH range of 5.0-9.0.[3] For studying the interaction of this compound with HIV-1 gp120, a physiological pH of around 7.4 is a good starting point, as used in published binding studies.[3] It is crucial to buffer your assay adequately to maintain a stable pH throughout the experiment.

Q4: Should I use a direct fluorescence intensity or a fluorescence polarization assay?

A4: Both are viable options. A direct fluorescence intensity assay measures the increase in fluorescence upon this compound binding to its target, assuming the binding pocket is in a more hydrophobic environment than the aqueous buffer. A fluorescence polarization (FP) assay measures the change in the rotational speed of this compound upon binding to a larger molecule. FP can be less susceptible to some sources of background like autofluorescence of assay components. If you have access to an instrument capable of FP measurements, it is worth exploring this option.

Q5: How can I confirm that the signal I am measuring is specific?

A5: To confirm specificity, you should include a competition experiment. In this setup, you would incubate your target with a known, unlabeled ligand that binds to the same site as this compound before adding the fluorescent probe. A specific signal will be displaced by the unlabeled competitor, resulting in a decrease in fluorescence.

Experimental Protocols

General Protocol for this compound Binding Assay (Fluorescence Intensity)

This protocol provides a general framework for a 96-well plate-based fluorescence intensity binding assay for this compound with its target protein (e.g., HIV-1 gp120). All steps should be optimized for your specific system.

Materials:

  • This compound

  • Target Protein (e.g., recombinant HIV-1 gp120)

  • Assay Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Blocking Buffer (e.g., Assay Buffer with 1% BSA)

  • Wash Buffer (e.g., Assay Buffer with 0.05% Tween-20)

  • Black, opaque 96-well microplates

  • Fluorescence microplate reader with appropriate filters for NBD (Excitation ~467 nm, Emission ~538 nm)

Procedure:

  • Plate Preparation:

    • If required for your target, coat the wells of the 96-well plate with an appropriate coating agent.

    • Wash the wells with Assay Buffer.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

    • Wash the wells three times with 200 µL of Wash Buffer.

  • Target Immobilization/Addition:

    • Add your target protein at a desired concentration in Assay Buffer to the wells.

    • Incubate for 1-2 hours at room temperature to allow for binding to the well or to be present in solution.

    • If immobilizing, wash the wells three times with 200 µL of Wash Buffer.

  • This compound Incubation:

    • Prepare serial dilutions of this compound in Assay Buffer.

    • Add the this compound dilutions to the wells containing the target protein. Include wells with no target protein as a control for non-specific binding.

    • Incubate for 1-2 hours at room temperature, protected from light.

  • Washing:

    • Wash the wells three to five times with 200 µL of Wash Buffer to remove unbound this compound.

  • Fluorescence Measurement:

    • Add 100 µL of Assay Buffer to each well.

    • Read the fluorescence intensity on a microplate reader at the appropriate excitation and emission wavelengths for NBD.

  • Data Analysis:

    • Subtract the background fluorescence (from wells with no target protein) from the fluorescence of the wells with the target protein.

    • Plot the background-subtracted fluorescence intensity against the this compound concentration to generate a binding curve.

Visualizations

Troubleshooting Workflow for High Background

high_background_troubleshooting start High Background Signal Observed check_unbound Is unbound this compound concentration optimized? start->check_unbound optimize_conc Titrate this compound concentration and optimize wash steps check_unbound->optimize_conc No check_nonspecific Is non-specific binding controlled? check_unbound->check_nonspecific Yes optimize_conc->check_nonspecific add_blockers Add blocking agents (e.g., BSA) and/or detergents (e.g., Tween-20) check_nonspecific->add_blockers No check_environment Is the buffer environment optimal? check_nonspecific->check_environment Yes add_blockers->check_environment optimize_buffer Control buffer polarity and pH check_environment->optimize_buffer No check_autofluorescence Is there autofluorescence from components? check_environment->check_autofluorescence Yes optimize_buffer->check_autofluorescence change_components Use black plates and screen reagents check_autofluorescence->change_components Yes check_instrument Are instrument settings optimal? check_autofluorescence->check_instrument No change_components->check_instrument optimize_reader Adjust gain and read height check_instrument->optimize_reader No end_good Low Background, High S/N Ratio check_instrument->end_good Yes optimize_reader->end_good end_bad Problem Persists: Consult further literature nbd_fluorescence_factors cluster_intrinsic Intrinsic Factors cluster_environmental Environmental Factors cluster_instrumental Instrumental Factors nbd_signal This compound Fluorescence Signal concentration This compound Concentration nbd_signal->concentration quantum_yield Quantum Yield nbd_signal->quantum_yield polarity Solvent Polarity nbd_signal->polarity ph pH nbd_signal->ph quenching Quenching Agents nbd_signal->quenching nonspecific_binding Non-Specific Binding nbd_signal->nonspecific_binding excitation_intensity Excitation Light Intensity nbd_signal->excitation_intensity detector_sensitivity Detector Sensitivity (Gain) nbd_signal->detector_sensitivity filter_selection Filter Wavelength & Bandwidth nbd_signal->filter_selection

References

Validation & Comparative

A Head-to-Head Comparison of HIV-1 Entry Inhibitors: Nbd-557 versus BMS-378806

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent small-molecule HIV-1 entry inhibitors, Nbd-557 and BMS-378806. This analysis is supported by experimental data on their efficacy and detailed methodologies for key assays.

Both this compound and BMS-378806 target the initial and critical stage of HIV-1 infection: the entry of the virus into host cells. They achieve this by binding to the viral envelope glycoprotein gp120, thereby preventing its interaction with the primary cellular receptor, CD4. This mode of action makes them a crucial area of study in the development of novel antiretroviral therapies.

Mechanism of Action

This compound and its analogs function as CD4 mimetics.[1] They bind to a conserved pocket on gp120 known as the "Phe 43 cavity," effectively occupying the same space as the Phe43 residue of the CD4 receptor.[1][2] This binding induces conformational changes in gp120 that are similar to those triggered by CD4 binding.[2][3]

BMS-378806 also binds directly to gp120, competitively inhibiting the gp120-CD4 interaction.[4] Studies on viral resistance to BMS-378806 have identified mutations in gp120 at or near the CD4 binding pocket, further confirming its mechanism of targeting this crucial interaction.[4] While both inhibitors target the same general process, the subtle differences in their binding sites can influence their potency and resistance profiles. One study suggests that the binding site for Nbd-556 (a close analog of this compound) in gp120 is more conserved than that of BMS-378806, potentially giving it a higher genetic barrier to resistance.[5]

Performance and Efficacy: A Quantitative Comparison

Experimental data indicates that BMS-378806 is significantly more potent than this compound in inhibiting HIV-1 entry.

InhibitorTargetReported IC50/EC50HIV-1 Strains
BMS-378806 gp120-CD4 InteractionMedian EC50 of 0.04 µMPanel of R5, X4, and R5/X4 laboratory and clinical isolates of subtype B.[5]
This compound gp120-CD4 Interaction"Low micromolar levels"Laboratory-adapted strains and primary isolates.[6][7]
NBD Analogs (NBD-09027, NBD-11008) gp120-CD4 InteractionIC50 of ~2.5 to 4.5 µM (in cell-cell fusion assay)H9/HIV-1IIIB and MT-2 cells.[8]

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate and compare HIV-1 entry inhibitors like this compound and BMS-378806.

HIV-1 Entry (Fusion) Assay

This assay measures the ability of an inhibitor to block the fusion of the viral and cellular membranes. A common method is the BlaM-Vpr-based fusion assay.

Principle: This assay utilizes HIV-1 virions containing a β-lactamase-Vpr (BlaM-Vpr) protein chimera. When these virions fuse with target cells pre-loaded with a fluorescent substrate (like CCF2-AM), the BlaM-Vpr is released into the cytoplasm. The β-lactamase then cleaves the substrate, causing a shift in its fluorescence emission (e.g., from green to blue), which can be quantified using flow cytometry. A reduction in the blue signal in the presence of an inhibitor indicates fusion inhibition.

Detailed Protocol:

  • Production of BlaM-Vpr containing pseudovirions:

    • HEK293T cells are co-transfected with an HIV-1 proviral plasmid (env-deleted) and a plasmid encoding the desired HIV-1 envelope glycoprotein, along with a plasmid expressing the BlaM-Vpr fusion protein.

    • The supernatant containing the pseudovirions is harvested 48-72 hours post-transfection, clarified by centrifugation, and filtered.

    • The viral particle concentration is quantified, typically by measuring the p24 antigen concentration using an ELISA.

  • Target Cell Preparation:

    • Target cells (e.g., TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a luciferase reporter gene under the control of the HIV-1 LTR) are seeded in 96-well plates.

    • The cells are loaded with the CCF2-AM substrate according to the manufacturer's instructions.

  • Inhibition Assay:

    • The target cells are pre-incubated with serial dilutions of the inhibitor (this compound or BMS-378806) for a specified period.

    • A standardized amount of BlaM-Vpr containing pseudovirions is added to the wells.

    • The plates are incubated to allow for viral entry and fusion.

  • Data Acquisition and Analysis:

    • After incubation, the cells are analyzed by flow cytometry to determine the ratio of blue to green fluorescence.

    • The percentage of inhibition is calculated for each inhibitor concentration relative to a no-inhibitor control.

    • The IC50 value (the concentration of inhibitor required to achieve 50% inhibition) is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a label-free technique used to measure the binding kinetics and affinity between molecules in real-time. It can be used to directly measure the binding of this compound or BMS-378806 to purified gp120.

Principle: One molecule (the ligand, e.g., gp120) is immobilized on a sensor chip. A solution containing the other molecule (the analyte, e.g., the inhibitor) is flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU). The rate of association and dissociation can be monitored to determine the binding affinity (KD).

Detailed Protocol:

  • Sensor Chip Preparation:

    • A sensor chip (e.g., a CM5 chip) is activated.

    • Recombinant HIV-1 gp120 protein is immobilized on the chip surface via amine coupling.

    • Remaining active sites on the surface are blocked.

  • Binding Analysis:

    • A running buffer is continuously flowed over the sensor surface to establish a stable baseline.

    • Serial dilutions of the inhibitor (this compound or BMS-378806) in running buffer are injected over the gp120-coated surface for a set association time.

    • The running buffer is then flowed over the surface again to monitor the dissociation of the inhibitor from gp120.

  • Data Analysis:

    • The resulting sensorgrams (plots of RU versus time) are corrected by subtracting the signal from a reference flow cell (without gp120).

    • The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model).

    • The equilibrium dissociation constant (KD), a measure of binding affinity, is calculated as kd/ka. A lower KD value indicates a higher binding affinity.

Visualizing the Inhibition of HIV-1 Entry

The following diagrams illustrate the HIV-1 entry pathway and the points of inhibition for this compound and BMS-378806, as well as a typical experimental workflow for evaluating these inhibitors.

HIV_Entry_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell (T-cell) cluster_inhibitors Inhibitors gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding gp41 gp41 CoReceptor Co-receptor (CCR5/CXCR4) CD4->CoReceptor 2. Conformational Change & Co-receptor Binding CoReceptor->gp41 3. Fusion Nbd557 This compound Nbd557->gp120 Inhibits Binding BMS378806 BMS-378806 BMS378806->gp120 Inhibits Binding

Caption: Mechanism of HIV-1 entry and inhibition by this compound and BMS-378806.

Experimental_Workflow start Start: Prepare Inhibitor Dilutions prepare_cells Prepare Target Cells (e.g., TZM-bl) start->prepare_cells add_inhibitor Incubate Cells with Inhibitor prepare_cells->add_inhibitor add_virus Add HIV-1 Pseudovirions add_inhibitor->add_virus incubation Incubate for Viral Entry add_virus->incubation readout Measure Readout (e.g., Luciferase, Flow Cytometry) incubation->readout analysis Data Analysis: Calculate IC50 readout->analysis end End: Determine Inhibitor Potency analysis->end

References

Comparative Analysis of Small Molecule Activity: A Cross-Validation Framework Using Nbd-557 as a Case Study

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This guide provides a framework for the cross-validation of a small molecule's activity across different cell lines. The compound Nbd-557 is primarily documented as an HIV-1 entry inhibitor, and extensive public data on its activity in a wide range of cancer cell lines is not currently available. The experimental data presented herein for a compound designated "NBDHEX" is used for illustrative purposes to demonstrate how such a comparative analysis would be structured.

Introduction

The validation of a therapeutic candidate's efficacy and selectivity across multiple cell lines is a cornerstone of preclinical drug development. This process, known as cross-validation, is essential for identifying robust lead compounds and understanding their potential therapeutic window. This guide outlines a systematic approach to the cross-validation of a small molecule's activity, using the compound this compound as a conceptual case study.

This compound is recognized as an inhibitor of HIV-1 entry.[1][2][3][4] Its mechanism of action involves blocking the interaction between the HIV-1 envelope glycoprotein gp120 and the host cell's CD4 receptor.[1][2][3] While its primary application has been in virology, the principles of cross-validating its activity can be applied to any therapeutic area, including oncology.

This guide will detail standardized experimental protocols for assessing cytotoxicity and apoptosis, present a template for comparative data analysis, and visualize the known signaling pathway of this compound alongside a general experimental workflow.

Data Presentation: Comparative Cytotoxicity

To illustrate how data from a cross-validation study would be presented, the following table summarizes the cytotoxic effects of a related compound, NBDHEX, on various cancer cell lines. This data is derived from publicly available studies and serves as a placeholder to demonstrate the format of such a comparison.

Cell LineCancer TypeIC50 (µM) of NBDHEXAssay TypeReference
GLC4Small Cell Lung Cancer1.4 ± 0.2Cytotoxicity Assay[5]
K562Chronic Myelogenous Leukemia1.5 ± 0.1Cytotoxicity Assay[5]
HepG2Hepatocellular Carcinoma2.9 ± 0.3Cytotoxicity Assay[5]

Experimental Protocols

Standardized protocols are critical for ensuring the reproducibility and comparability of data across different experiments and laboratories. Below are detailed methodologies for key assays used in the assessment of a compound's cellular activity.

Cell Viability and Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity.[6][7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified spectrophotometrically.[6]

  • Reagent Preparation:

    • Prepare a 5 mg/mL MTT stock solution in sterile phosphate-buffered saline (PBS).[6][8]

    • Filter-sterilize the solution and store it at -20°C, protected from light.[6][8]

    • Prepare a solubilization solution (e.g., 10% SDS in 0.01 M HCl).[9]

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[7]

    • Treat the cells with varying concentrations of the test compound and incubate for the desired duration (e.g., 24, 48, or 72 hours).[10]

    • Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[8][10]

    • Add 100 µL of the solubilization solution to each well.[9][10]

    • Mix thoroughly to dissolve the formazan crystals.[10]

    • Read the absorbance at 570 nm using a microplate reader.[9][10]

2. MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay

The MTS assay is a more recent tetrazolium-based assay that produces a water-soluble formazan, simplifying the protocol by eliminating the solubilization step.[6][10]

  • Procedure:

    • Seed and treat cells in a 96-well plate as described for the MTT assay.[6][10]

    • Add 20 µL of the combined MTS/PES solution to each well.[6][10]

    • Incubate for 1-4 hours at 37°C.[6][10]

    • Record the absorbance at 490 nm.[6]

Apoptosis Assays

Apoptosis, or programmed cell death, is a key mechanism of action for many cytotoxic compounds. Its induction can be assessed through various methods.[11]

1. Annexin V Staining Assay

This assay identifies one of the earliest events in apoptosis: the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[12] Annexin V, a protein with a high affinity for PS, is fluorescently labeled to detect these apoptotic cells.[12]

  • Procedure (Flow Cytometry):

    • Seed and treat cells as required.

    • Harvest the cells (including any floating cells) and wash them with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add fluorescently labeled Annexin V (e.g., FITC, PE, or APC) and a viability dye (e.g., propidium iodide (PI) or 7-AAD).[12]

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI/7-AAD negative, and late apoptotic/necrotic cells will be positive for both.[12]

2. Caspase-3/7 Activity Assay

Executioner caspases, such as caspase-3 and caspase-7, are key proteases activated during apoptosis.[13] Their activity can be measured using specific substrates that become fluorescent or luminescent upon cleavage.[13]

  • Procedure (Plate-based):

    • Seed cells in a 96-well plate (preferably opaque-walled for luminescence/fluorescence assays).

    • Treat the cells with the test compound.

    • Add a luminogenic or fluorogenic caspase-3/7 substrate (e.g., containing the DEVD peptide sequence).

    • Incubate for the recommended time to allow for substrate cleavage.

    • Measure the resulting luminescence or fluorescence signal with a plate reader.[11]

Visualizations: Pathways and Workflows

Diagrams are provided below to illustrate the known signaling pathway of this compound, a generalized apoptosis pathway, and a typical experimental workflow for compound validation.

HIV_Entry_Pathway cluster_virus Virus cluster_cell Host Cell HIV1 HIV-1 Virion gp120 gp120 CD4 CD4 Receptor gp120->CD4 Binds HostCell Host T-Cell CCR5_CXCR4 CCR5/CXCR4 Co-receptor CD4->CCR5_CXCR4 Conformational Change MembraneFusion Membrane Fusion CCR5_CXCR4->MembraneFusion Enables Nbd557 This compound Nbd557->gp120 Inhibits Binding ViralEntry Viral Entry MembraneFusion->ViralEntry

Caption: Mechanism of action of this compound in inhibiting HIV-1 entry.

Apoptosis_Pathway Stimulus Apoptotic Stimulus (e.g., Drug Treatment) Mitochondria Mitochondria Stimulus->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 (Initiator) CytochromeC->Caspase9 Activates Caspase37 Caspase-3/7 (Executioner) Caspase9->Caspase37 Activates Apoptosis Apoptosis Caspase37->Apoptosis Executes PS Phosphatidylserine (PS) Externalization Caspase37->PS Induces Experimental_Workflow Start Start: Compound Selection CellPanel Select Diverse Cell Line Panel Start->CellPanel PrimaryScreen Primary Screening: Cell Viability Assay (MTT/MTS) CellPanel->PrimaryScreen DoseResponse Dose-Response & IC50 Determination PrimaryScreen->DoseResponse HitSelection Hit Prioritization based on Potency and Selectivity DoseResponse->HitSelection SecondaryAssay Secondary Assays: Apoptosis (Annexin V, Caspase) HitSelection->SecondaryAssay Potent/Selective Hits Mechanism Mechanism of Action Studies SecondaryAssay->Mechanism End End: Candidate Validation Mechanism->End

References

Evaluating the Synergistic Effects of Nbd-557 with Other Antiretroviral Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the potential synergistic effects of Nbd-557, a small-molecule CD4-mimetic HIV entry inhibitor, when used in combination with other classes of antiretroviral drugs. While direct experimental data on this compound's synergistic profile is limited in publicly available literature, this guide draws upon data from analogous CD4-targeted inhibitors and established experimental protocols to provide a comparative framework for researchers.

Introduction to this compound and its Mechanism of Action

This compound is an investigational HIV-1 entry inhibitor that functions as a CD4-mimetic compound. It binds to a highly conserved pocket on the viral envelope glycoprotein gp120, the same site engaged by the host cell's CD4 receptor. This binding action induces conformational changes in gp120, which can prematurely trigger the viral entry machinery, leading to irreversible inactivation of the virus before it can engage with the host cell.

However, a critical consideration for this compound and related compounds is their potential to act as CD4-agonists. This property can, in some contexts, enhance the infectivity of HIV-1 in cells that do not have the CD4 receptor (CD4-negative cells), an undesirable off-target effect that requires careful evaluation in any therapeutic application.[1]

Synergistic Potential with Other Antiretroviral Drug Classes

Combining antiretroviral drugs with different mechanisms of action is the cornerstone of modern HIV therapy, known as highly active antiretroviral therapy (HAART). The primary goals of combination therapy are to enhance antiviral efficacy, reduce the dosages of individual drugs to minimize toxicity, and suppress the emergence of drug-resistant viral strains.

Table 1: Predicted Synergistic Effects of this compound with Major Antiretroviral Drug Classes
Drug ClassExamplesPredicted Interaction with this compoundRationale for Synergy
Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs) Zidovudine (AZT), Tenofovir (TDF), Lamivudine (3TC)Synergistic NRTIs inhibit the reverse transcription of viral RNA into DNA, a step that occurs after viral entry. The combination of an entry inhibitor like this compound and an RT inhibitor targets two distinct and essential stages of the HIV life cycle.
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) Efavirenz (EFV), Nevirapine (NVP)Synergistic Similar to NRTIs, NNRTIs block reverse transcriptase but through a different mechanism. The dual blockade of viral entry and reverse transcription is expected to result in a potent synergistic effect.
Protease Inhibitors (PIs) Lopinavir, Atazanavir, DarunavirSynergistic PIs prevent the cleavage of viral polyproteins into mature, functional proteins, a late-stage event in the viral replication cycle. Combining an early-stage inhibitor (this compound) with a late-stage inhibitor can effectively cripple the virus at both ends of its life cycle.
Integrase Strand Transfer Inhibitors (INSTIs) Raltegravir, Dolutegravir, ElvitegravirSynergistic INSTIs block the integration of the viral DNA into the host cell's genome, another critical step following reverse transcription. The sequential inhibition of entry, reverse transcription, and integration is a powerful strategy for viral suppression.
CCR5 Antagonists MaravirocPotentially Synergistic to Additive Both this compound and CCR5 antagonists target viral entry but at different points. This compound mimics CD4 binding, while maraviroc blocks the CCR5 co-receptor. The sequential nature of these interactions suggests a high likelihood of synergy.

Experimental Protocols for Evaluating Synergy

The synergistic, additive, or antagonistic effects of drug combinations are typically quantified using in vitro cell-based assays. The checkerboard assay is a widely accepted method for this purpose.

Checkerboard Assay Protocol

This protocol is a standard method for determining the interaction between two antimicrobial agents.

  • Preparation of Drug Dilutions:

    • Prepare serial dilutions of this compound and the other antiretroviral drug in a 96-well microtiter plate. The concentrations should typically range from sub-inhibitory to supra-inhibitory levels.

    • The dilutions of this compound are typically made along the rows, and the dilutions of the second drug are made along the columns.

  • Cell Seeding and Infection:

    • Seed target cells (e.g., TZM-bl cells or peripheral blood mononuclear cells) into the wells of the microtiter plate at a predetermined density.

    • Infect the cells with a known amount of HIV-1.

  • Incubation:

    • Incubate the plates for a period that allows for viral replication (typically 48-72 hours) at 37°C in a humidified CO2 incubator.

  • Quantification of Viral Replication:

    • Measure the extent of viral replication in each well. Common methods include:

      • p24 Antigen ELISA: Measures the amount of the viral core protein p24 in the cell culture supernatant.

      • Luciferase Reporter Assay: Uses a genetically engineered virus that expresses luciferase upon successful infection and replication. The amount of light produced is proportional to the level of viral replication.

  • Data Analysis:

    • The data from the checkerboard assay is used to calculate the Combination Index (CI) using the Chou-Talalay method. The CI provides a quantitative measure of the interaction between the two drugs.

      • CI < 1: Synergism

      • CI = 1: Additive effect

      • CI > 1: Antagonism

Visualizing Mechanisms and Workflows

Signaling Pathway of HIV-1 Entry and Inhibition by this compound

HIV_Entry_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell (T-cell) gp120 gp120 gp120->gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-receptor gp120->CCR5 2. Co-receptor Binding gp41 gp41 gp41->gp41 CD4->gp120 Conformational Change CCR5->gp41 3. gp41 Unfolds Nbd557 This compound Nbd557->gp120 Inhibits Binding to CD4 (Competitive)

Caption: HIV-1 entry and the inhibitory mechanism of this compound.

Experimental Workflow for Synergy Testing

Synergy_Workflow start Start: Prepare Drug Dilutions (this compound & Other ARV) checkerboard Checkerboard Assay Setup (96-well plate) start->checkerboard cell_seeding Seed Target Cells checkerboard->cell_seeding infection Infect Cells with HIV-1 cell_seeding->infection incubation Incubate for 48-72 hours infection->incubation quantification Quantify Viral Replication (p24 ELISA or Luciferase Assay) incubation->quantification data_analysis Data Analysis: Calculate Combination Index (CI) quantification->data_analysis interpretation Interpret Results: Synergy (CI<1), Additive (CI=1), Antagonism (CI>1) data_analysis->interpretation end End: Determine Drug Interaction interpretation->end

Caption: Workflow for determining drug synergy using the checkerboard assay.

Logical Relationship of Antiretroviral Drug Targets

ARV_Targets Entry 1. Viral Entry RT 2. Reverse Transcription Entry->RT Integration 3. Integration RT->Integration Protease_Activity 4. Maturation Integration->Protease_Activity Nbd557 This compound (Entry Inhibitor) Nbd557->Entry NRTIs NRTIs/NNRTIs NRTIs->RT INSTIs INSTIs INSTIs->Integration PIs PIs PIs->Protease_Activity

Caption: Sequential targets of different antiretroviral drug classes in the HIV life cycle.

Conclusion and Future Directions

The CD4-mimetic compound this compound holds promise as a component of future antiretroviral combination therapies due to its unique mechanism of action targeting viral entry. Based on evidence from analogous compounds, it is highly probable that this compound will exhibit synergistic effects when combined with drugs targeting other stages of the HIV life cycle, such as reverse transcriptase, integrase, and protease inhibitors.

However, the potential for off-target effects, such as the enhancement of infection in CD4-negative cells, underscores the need for thorough preclinical evaluation. Future research should focus on conducting comprehensive synergy studies of this compound with a wide range of approved antiretroviral drugs to generate quantitative data. These studies will be crucial in determining the optimal drug combinations and dosages for potential clinical development, ultimately contributing to more potent and durable treatment regimens for HIV-1 infection.

References

Analysis of resistance mutations to Nbd-557 compared to other inhibitors.

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Comparing Nbd-557 and MDM2-p53 Inhibitors

It is crucial to understand that a direct comparison of resistance mutations between this compound and inhibitors of the MDM2-p53 pathway is not scientifically appropriate. These two classes of drugs operate in entirely different biological contexts and target distinct molecules to achieve their therapeutic effects.

  • This compound is an antiviral agent designed to inhibit the entry of the Human Immunodeficiency Virus (HIV-1) into host cells. It achieves this by targeting the viral envelope glycoprotein gp120, preventing its interaction with the host cell's CD4 receptor.[1][2][3] Resistance to this compound and similar HIV-1 entry inhibitors arises from mutations in the viral env gene, which encodes gp120.

  • MDM2-p53 inhibitors (e.g., Nutlin-3, HDM201) are anti-cancer agents. They work by disrupting the interaction between the MDM2 protein and the p53 tumor suppressor protein.[4][5] In many cancers with wild-type p53, MDM2 is overexpressed, leading to the degradation of p53 and allowing cancer cells to proliferate unchecked. By inhibiting MDM2, these drugs stabilize p53, leading to cell cycle arrest and apoptosis of cancer cells.[5] Resistance to these inhibitors typically involves mutations in the human TP53 gene, rendering the p53 protein non-functional.[4][6]

This guide, therefore, presents two separate analyses of resistance mutations for each class of inhibitor to provide a comprehensive resource for researchers in their respective fields.

Part 1: Analysis of Resistance to HIV-1 Entry Inhibitors Targeting gp120

This section focuses on the resistance mechanisms against small molecule HIV-1 entry inhibitors that, like this compound, target the CD4-binding site on the viral envelope glycoprotein gp120, specifically the Phe43 cavity.

Data on Resistance Mutations

Quantitative data on resistance to specific CD4-mimetic small molecules is presented below. It is important to note that while specific data for this compound is limited, the data for its close analog, NBD-556, and other inhibitors targeting the same site, such as BMS-378806, provide valuable insights into the expected resistance profile.

Inhibitor ClassRepresentative InhibitorVirus StrainKey Resistance Mutation(s) in gp120Fold Change in IC50 (Resistance Level)Reference
CD4-Mimetic Small Molecules NBD-556HIV-1S375NNot explicitly quantified, but confers resistance[2]
BMS-378806HIV-1 HXBc2M426LHigh level of resistance[7]
BMS-378806HIV-1 HXBc2W112A~10-fold[7]
BMS-378806HIV-1 HXBc2T257A~5-fold[7]
BMS-378806HIV-1 HXBc2S375A~3-fold[7]
BMS-378806HIV-1 HXBc2F382A~4-fold[7]
Experimental Protocols

This protocol describes the method for selecting for drug-resistant HIV-1 variants by serial passage in the presence of an inhibitor.

Objective: To generate HIV-1 strains with reduced susceptibility to an entry inhibitor.

Materials:

  • HIV-1 permissive cell line (e.g., TZM-bl, CEM-GXR)

  • Wild-type HIV-1 viral stock

  • HIV-1 entry inhibitor (e.g., this compound)

  • Cell culture medium and supplements

  • p24 antigen ELISA kit

Procedure:

  • Seed permissive cells in a multi-well plate.

  • Infect the cells with wild-type HIV-1 at a known multiplicity of infection (MOI).

  • Add the entry inhibitor at a concentration equal to its IC50.

  • Culture the cells for 3-4 days.

  • Harvest the cell supernatant containing progeny virus.

  • Determine the p24 antigen concentration in the supernatant to quantify viral replication.

  • Use the harvested virus to infect fresh cells, doubling the concentration of the inhibitor.

  • Repeat steps 4-7 for multiple passages, gradually increasing the inhibitor concentration.

  • Once viral replication is robust at high inhibitor concentrations, isolate the viral RNA.

  • Perform reverse transcription PCR (RT-PCR) to amplify the env gene.

  • Sequence the amplified env gene to identify mutations.

This assay is used to quantify the susceptibility of HIV-1 with specific Env mutations to an entry inhibitor.

Objective: To determine the IC50 of an entry inhibitor against different HIV-1 Env variants.

Materials:

  • HEK293T cells

  • Env-deficient HIV-1 backbone plasmid (e.g., pSG3ΔEnv)

  • Expression plasmid for the desired HIV-1 Env glycoprotein (wild-type or mutant)

  • Transfection reagent

  • TZM-bl reporter cell line (expresses CD4, CCR5, CXCR4, and contains a Tat-inducible luciferase reporter gene)

  • Entry inhibitor

  • Luciferase assay reagent

Procedure:

  • Co-transfect HEK293T cells with the Env-deficient HIV-1 backbone plasmid and the Env expression plasmid to produce pseudoviruses.

  • Harvest the supernatant containing the pseudoviruses after 48-72 hours.

  • Seed TZM-bl cells in a 96-well plate.

  • Prepare serial dilutions of the entry inhibitor.

  • Pre-incubate the pseudovirus with the different concentrations of the inhibitor for 1 hour at 37°C.

  • Add the virus-inhibitor mixture to the TZM-bl cells.

  • After 48 hours of incubation, lyse the cells and measure luciferase activity.

  • Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of infection inhibition against the inhibitor concentration.

Visualizations

HIV_Entry_Pathway cluster_virus HIV-1 Virion cluster_cell Host Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5_CXCR4 CCR5/CXCR4 Co-receptor gp120->CCR5_CXCR4 3. Co-receptor Binding gp41 gp41 gp41->CCR5_CXCR4 4. Fusion CD4->CCR5_CXCR4 2. Conformational Change Nbd_557 This compound Nbd_557->gp120 Inhibition

Caption: HIV-1 entry pathway and the inhibitory action of this compound.

Resistance_Workflow start Wild-type HIV-1 passage Serial Passage with Inhibitor start->passage resistant_virus Resistant Virus Population passage->resistant_virus rna_extraction Viral RNA Extraction resistant_virus->rna_extraction rt_pcr RT-PCR of env gene rna_extraction->rt_pcr sequencing DNA Sequencing rt_pcr->sequencing analysis Sequence Analysis to Identify Mutations sequencing->analysis

Caption: Workflow for identifying HIV-1 resistance mutations.

Part 2: Analysis of Resistance to MDM2-p53 Inhibitors

This section details the mechanisms of resistance to small molecule inhibitors that disrupt the MDM2-p53 interaction, a key strategy in cancer therapy for tumors retaining wild-type p53.

Data on Resistance Mutations

The primary mechanism of acquired resistance to MDM2-p53 inhibitors is the mutation of the TP53 gene.

InhibitorCell LineKey Resistance Mutation(s) in p53Fold Change in IC50 (Resistance Level)Reference
Nutlin-3a A549 (Lung Cancer)Various mutations in the TP53 geneNot explicitly quantified, but confers resistance[4]
H929 (Multiple Myeloma)R248Q, R175H>10-fold[8]
Granta-519 (Mantle Cell Lymphoma)Mutations in DNA binding and dimerization domains>10-fold[6]
HDM201 Mouse tumorsSomatic mutations in Trp53 DNA-binding domainNot explicitly quantified, but confers resistance in vivo[9]
Experimental Protocols

This protocol outlines the generation of cancer cell lines that are resistant to MDM2-p53 inhibitors through continuous exposure.

Objective: To develop cell line models of acquired resistance to MDM2-p53 inhibitors.

Materials:

  • Cancer cell line with wild-type p53 (e.g., A549, HCT116)

  • MDM2-p53 inhibitor (e.g., Nutlin-3a)

  • Cell culture medium and supplements

  • Cell viability assay kit (e.g., MTT, CellTiter-Glo)

Procedure:

  • Culture the parental cancer cell line in the presence of the MDM2-p53 inhibitor at its IC50 concentration.

  • Continuously culture the cells, replenishing the medium and inhibitor every 3-4 days.

  • Gradually increase the concentration of the inhibitor in a stepwise manner as the cells adapt and resume proliferation.

  • After several months of continuous culture, a resistant cell population should emerge.

  • Isolate single-cell clones from the resistant population by limiting dilution.

  • Expand the clones and confirm their resistance by determining the IC50 of the inhibitor and comparing it to the parental cell line.

  • Isolate genomic DNA from the resistant clones.

  • Amplify the coding sequence of the TP53 gene by PCR.

  • Sequence the PCR products to identify mutations.

This method is used to assess the functional consequence of p53 mutations in resistant cells.

Objective: To determine if the p53 pathway can be activated in resistant cells upon treatment with an MDM2 inhibitor.

Materials:

  • Parental and resistant cell lines

  • MDM2-p53 inhibitor

  • Lysis buffer

  • Primary antibodies against p53, MDM2, and p21

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

Procedure:

  • Treat both parental and resistant cells with the MDM2 inhibitor for 24 hours.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies against p53, MDM2, and p21.

  • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • In resistant cells with a p53 mutation, treatment with the MDM2 inhibitor is not expected to lead to an accumulation of p53 and the induction of its downstream targets, p21 and MDM2, as would be seen in the sensitive parental cells.

Visualizations

MDM2_p53_Pathway cluster_nucleus Nucleus p53 p53 (wild-type) MDM2 MDM2 p53->MDM2 Binding p21 p21 p53->p21 Transcription Apoptosis Apoptosis p53->Apoptosis Transcription Proteasome Proteasome p53->Proteasome Degradation MDM2->p53 Ubiquitination p21->Apoptosis Cell Cycle Arrest Nutlin_3 MDM2 Inhibitor (e.g., Nutlin-3) Nutlin_3->MDM2 Inhibition

Caption: The MDM2-p53 signaling pathway and its inhibition.

p53_Mutation_Resistance cluster_sensitive Sensitive Cancer Cell (WT p53) cluster_resistant Resistant Cancer Cell (Mutant p53) wt_p53 Wild-type p53 apoptosis_wt Apoptosis wt_p53->apoptosis_wt Induces mdm2_inhibitor_wt MDM2 Inhibitor mdm2_inhibitor_wt->wt_p53 Stabilizes mut_p53 Mutant p53 survival_mut Cell Survival mut_p53->survival_mut Promotes mdm2_inhibitor_mut MDM2 Inhibitor mdm2_inhibitor_mut->mut_p53 No Effect

Caption: Mechanism of resistance to MDM2 inhibitors via p53 mutation.

References

Safety Operating Guide

Navigating the Safe Disposal of NBD-557: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Disposal Procedures for NBD-557

The proper disposal of this compound, as with any chemical compound, is contingent on its form (solid or in solution) and any potential hazards it may present. The following procedures are based on general best practices for laboratory chemical waste management and should be adapted to comply with your institution's specific environmental health and safety guidelines.

Step 1: Waste Identification and Segregation

  • Solid Waste: Unused or expired solid this compound powder should be treated as chemical waste. It should not be disposed of in regular trash. Place the solid waste in a clearly labeled, sealed container designated for non-hazardous or potentially hazardous chemical waste.

  • Liquid Waste (Solutions): Solutions containing this compound, such as those prepared in DMSO for experimental use, must be collected as chemical waste. Do not pour these solutions down the drain. Use a dedicated, leak-proof container, clearly labeled with the contents (e.g., "this compound in DMSO") and the approximate concentration.

  • Contaminated Materials: Any materials that have come into direct contact with this compound, such as pipette tips, gloves, and weighing papers, should be disposed of as solid chemical waste. Place these items in a designated, sealed waste bag or container.

Step 2: Proper Labeling and Storage

  • All waste containers must be clearly and accurately labeled with the full chemical name ("this compound" or "N-phenyl-N'-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamide") and any solvents present.

  • Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials, until they are collected for disposal.

Step 3: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of your this compound waste. Your EHS office will have established procedures for handling and disposing of chemical waste in accordance with local and national regulations.

General Safety and Handling Information

While a specific SDS for this compound is not available, the following table summarizes general safety and handling precautions for a compound of this nature. This information is for guidance only and should be supplemented by a thorough risk assessment for your specific experimental procedures.

ParameterGuideline
Personal Protective Equipment (PPE) Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
Handling Avoid inhalation of dust or aerosols. Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin and eyes.
Storage Store in a tightly sealed container in a cool, dry, and dark place. Recommended storage for the solid compound is typically at -20°C for long-term stability.[1]
First Aid (General) Eyes: Immediately flush with plenty of water for at least 15 minutes. Skin: Wash off with soap and plenty of water. Inhalation: Move to fresh air. Ingestion: Rinse mouth with water. Seek medical attention if any symptoms occur.

Mechanism of Action: this compound in HIV-1 Entry Inhibition

This compound functions as a small-molecule inhibitor of HIV-1 entry. It mimics the CD4 receptor, binding to the HIV-1 envelope glycoprotein gp120. This binding event prevents the initial attachment of the virus to the host cell's CD4 receptor, a critical first step in the viral entry process.

HIV_Entry_Inhibition cluster_virus HIV-1 Virion cluster_cell Host T-Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 Binding (Inhibited) CCR5_CXCR4 CCR5/CXCR4 Co-receptor gp120->CCR5_CXCR4 Co-receptor Binding (Blocked) CD4->CCR5_CXCR4 Conformational Change NBD557 This compound NBD557->gp120 Binds to gp120 NBD557_Workflow A Prepare this compound Stock Solution (in DMSO) C Prepare Serial Dilutions of this compound A->C B Seed Target Cells (e.g., TZM-bl) D Incubate Cells with This compound and HIV-1 Pseudovirus B->D C->D E Incubate for 48 hours D->E F Measure Luciferase Activity E->F G Data Analysis (Calculate IC50) F->G

References

Personal protective equipment for handling Nbd-557

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides essential, immediate safety and logistical information for the handling of Nbd-557 (CAS: 333352-59-3). Given that detailed toxicological data for this compound is not widely available, a cautious approach based on established laboratory safety principles for handling novel chemical entities is paramount. This document aims to be your preferred source for ensuring a safe laboratory environment when working with this compound.

I. Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE, and the subsequent workflow diagram illustrates the correct sequence for donning and doffing.

Protection Type Specific PPE Purpose
Eye & Face Protection Safety glasses with side shields or chemical splash goggles. A face shield should be used in addition to goggles when there is a significant risk of splashes.Protects against splashes, aerosols, and airborne particles.
Skin & Body Protection A fully buttoned laboratory coat.Prevents contact of the chemical with skin and personal clothing.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Provides a barrier against direct skin contact.
Respiratory Protection A NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols.Protects against inhalation of the powdered compound.

II. Operational Plan for Handling this compound

A systematic approach to handling this compound, from receipt to disposal, is critical for safety and experimental integrity.

1. Preparation and Handling:

  • Work Area: Conduct all work with this compound in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form.

  • Personal Protective Equipment: Before handling, ensure all required PPE is donned correctly.

  • Weighing: If weighing the powdered form, do so in a fume hood to minimize the risk of inhalation.

  • Solution Preparation: When preparing solutions, add the solvent to the pre-weighed this compound slowly to avoid splashing.

2. Storage:

  • Short-term: For up to one year, store this compound at -20°C.[1]

  • Long-term: For periods of up to two years, storage at -80°C is recommended.[1]

3. Spill Response:

  • Evacuation: If a significant spill occurs, evacuate the immediate area.

  • Ventilation: Ensure the area is well-ventilated.

  • Containment: For small spills, use an appropriate absorbent material to contain the substance.

  • Cleanup: Wearing appropriate PPE, carefully clean the spill area.

  • Disposal: Dispose of the contaminated materials as hazardous waste.

4. Disposal Plan:

  • Waste Collection: All disposable materials that have come into contact with this compound, including gloves, wipes, and containers, should be collected in a designated hazardous waste container.

  • Labeling: Clearly label the hazardous waste container with the contents.

  • Institutional Guidelines: Follow all local and institutional regulations for the disposal of chemical waste.

III. Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Protocol A Don PPE B Prepare Work Area A->B Proceed C Weigh/Handle this compound in Fume Hood B->C D Conduct Experiment C->D E Clean Work Area D->E F Segregate Waste E->F G Doff PPE F->G H Dispose of Waste (Follow Institutional Protocol) G->H I Spill or Exposure Occurs J Follow Spill Response Protocol I->J

Caption: Logical workflow for the safe handling of this compound.

This guide is intended to supplement, not replace, your institution's specific safety protocols. Always consult your institution's Environmental Health and Safety (EHS) department for detailed guidance on chemical handling and disposal. As this compound is for research use only and not for personal consumption, it is imperative to handle it with the utmost care.[2]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nbd-557
Reactant of Route 2
Reactant of Route 2
Nbd-557

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.